dTpdA
Description
Structure
3D Structure
Properties
CAS No. |
19192-40-6 |
|---|---|
Molecular Formula |
C20H26N7O10P |
Molecular Weight |
555.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5S)-3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N7O10P/c1-9-4-26(20(31)25-18(9)30)13-2-10(5-28)19(36-13)37-38(32,33)34-6-12-11(29)3-14(35-12)27-8-24-15-16(21)22-7-23-17(15)27/h4,7-8,10-14,19,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31)/t10-,11+,12-,13+,14-,19-/m1/s1 |
InChI Key |
XPAOKCSHUNYPBS-XSBNNCSWSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO |
Synonyms |
(d(AT)10)2 (dApT) 2'-deoxythymidylyl-(3'-5')-2'-deoxyadenosine d(A-T) d(AT) d(TpA) deoxyadenylyl-3'.5'-deoxythymidylic acid deoxyadenylyl-3'5'-deoxythymidylate DTL-DAD dTpdA TA(asterisk) |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide to the Conformational Analysis of the dTpdA Dinucleotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dinucleotide thymidylyl-(3'→5')-deoxyadenosine (dTpdA or d(TpA)) is a fundamental component of DNA, and its specific conformational properties play a crucial role in the local structure and flexibility of the DNA double helix. The sequence-dependent variations in DNA conformation are key to its biological function, including protein recognition, bending, and packaging within the cell. Understanding the conformational landscape of this compound is therefore of significant interest in molecular biology, biophysics, and for the rational design of drugs that target DNA.
This technical guide provides a comprehensive overview of the conformational analysis of the this compound dinucleotide, summarizing key quantitative data from experimental studies, detailing the methodologies used to obtain this data, and exploring its relevance in the context of drug development.
Core Concepts in Dinucleotide Conformation
The conformation of a dinucleotide like this compound is defined by a set of torsion angles that describe the rotational freedom around the covalent bonds of the sugar-phosphate backbone and the orientation of the nucleobases relative to the sugar moiety. The primary determinants of dinucleotide conformation are:
-
Backbone Torsion Angles (α, β, γ, δ, ε, ζ): These six angles define the geometry of the phosphodiester linkage between the two nucleosides.
-
Sugar Pucker: The five-membered deoxyribose ring is not planar and exists in one of several puckered conformations, most commonly C2'-endo or C3'-endo. The pseudorotation phase angle (P) and the puckering amplitude (νmax) provide a detailed description of the sugar conformation.
-
Glycosidic Torsion Angle (χ): This angle describes the rotation of the base (thymine or adenine) around the glycosidic bond, which connects the base to the sugar. The most common conformations are anti and syn.
Quantitative Conformational Data for this compound
The conformational parameters of this compound have been investigated through various experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as through computational methods like Molecular Dynamics (MD) simulations.
Crystal Structure Analysis of a d(TpA) Photoadduct
Table 1: Backbone Torsion Angles (in degrees) for the d(TpA) Photoadduct (d(TpA)*) [2]
| Torsion Angle | Thymidine (T) Residue | Adenosine (A) Residue | Standard A-DNA | Standard B-DNA |
| α (O3'-P-O5'-C5') | - | -68.3 | -68 | -60 |
| β (P-O5'-C5'-C4') | - | 169.5 | 178 | 173 |
| γ (O5'-C5'-C4'-C3') | - | 53.6 | 54 | 54 |
| δ (C5'-C4'-C3'-O3') | 80.3 | 145.5 | 83 | 123 |
| ε (C4'-C3'-O3'-P) | -207.1 | -154.0 | -153 | -157 |
| ζ (C3'-O3'-P-O5') | 93.4 | - | -72 | -93 |
| χ (Glycosidic) | 11.8 (syn) | 95.7 (anti) | -158 | -102 |
Data extracted from the high-resolution crystal structure of the d(TpA) photoadduct.[2]
The study of the d(TpA) photoadduct revealed a highly asymmetric structure, with the thymidine sugar adopting a C3'-endo pucker, characteristic of A-form DNA, while the adenosine sugar is in a C2'-endo conformation, typical of B-form DNA.[2]
Solution State Conformational Analysis by NMR
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution, providing an ensemble average of the different conformations present. Studies on dinucleotides including d(TpA) have been conducted to understand their behavior in different solvent environments.[6][7] While specific quantitative data tables for unmodified d(TpA) from these sources are not directly available in the provided snippets, the general findings indicate that the conformational equilibrium is sensitive to the solvent environment.
Experimental Protocols
The determination of the conformational properties of this compound relies on sophisticated experimental and computational techniques.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the molecule in its crystalline state.
Methodology:
-
Crystallization: The first and often most challenging step is to obtain high-quality crystals of the this compound dinucleotide. This involves screening a wide range of conditions, including pH, temperature, precipitating agents, and the presence of counter-ions.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector.
-
Structure Solution: The intensities of the diffracted spots are used to calculate an electron density map of the molecule. This process involves solving the "phase problem," for which various methods like direct methods or molecular replacement can be employed.
-
Model Building and Refinement: An atomic model of the this compound molecule is built into the electron density map. This model is then refined to achieve the best possible fit with the experimental data, resulting in the final three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the conformation and dynamics of molecules in solution.
Methodology:
-
Sample Preparation: A solution of the this compound dinucleotide is prepared in a suitable deuterated solvent (e.g., D₂O) to minimize the solvent proton signal.
-
Data Acquisition: A series of NMR experiments are performed. For conformational analysis, these typically include:
-
1D ¹H NMR: To observe the chemical shifts of the protons.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same sugar ring.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single deoxyribose ring).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space distances between protons that are close to each other (typically < 5 Å). The intensities of NOE cross-peaks are related to the internuclear distances and are crucial for determining the overall conformation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
-
Data Analysis:
-
Torsion Angle Determination: Coupling constants (J-couplings) obtained from COSY and TOCSY spectra are used to determine the sugar pucker and some backbone torsion angles.
-
Distance Restraints: NOE-derived distance restraints are used in computational modeling programs to generate a family of structures consistent with the experimental data.
-
Structure Calculation: Programs like XPLOR-NIH or CYANA are used to calculate an ensemble of low-energy structures that satisfy the experimental restraints.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the molecule, exploring its conformational landscape over time.
Methodology:
-
System Setup: A starting structure of the this compound dinucleotide is placed in a simulation box filled with a chosen solvent model (e.g., water).
-
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the potential energy of the system as a function of the atomic coordinates.
-
Simulation: The system is first minimized to remove any steric clashes and then gradually heated to the desired temperature. A production simulation is then run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
-
Trajectory Analysis: The resulting trajectory is analyzed to determine the populations of different conformations, including torsion angle distributions, sugar pucker percentages, and the formation of intramolecular hydrogen bonds.
Signaling Pathways and Logical Relationships
The conformation of dinucleotide steps like this compound is critical for the specific recognition of DNA sequences by proteins. The local structure of the DNA can influence the binding affinity and specificity of transcription factors, restriction enzymes, and other DNA-binding proteins.
Caption: Logical relationship between this compound conformation and biological function.
Experimental Workflow for Conformational Analysis
The process of determining the conformational properties of a dinucleotide involves a multi-step workflow, often integrating both experimental and computational approaches.
Caption: General workflow for this compound conformational analysis.
Relevance to Drug Development
The unique conformational features of specific DNA sequences, including this compound steps, can be exploited for the development of sequence-specific DNA-binding drugs.
-
Groove Binding: The width and depth of the major and minor grooves of DNA are sequence-dependent. The conformation of the this compound step contributes to the local groove geometry, which can be targeted by small molecules that bind non-covalently.
-
Intercalation: Some drugs exert their effects by intercalating between base pairs. The stacking interactions and the flexibility of the this compound step can influence the binding affinity of such intercalators.
-
Targeting DNA-Protein Interactions: Drugs can be designed to either mimic or disrupt the interaction between a DNA-binding protein and its target sequence. A detailed understanding of the this compound conformation within a protein binding site is essential for this approach.
The quantitative data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to further investigate the structure-function relationship of the this compound dinucleotide and to leverage this knowledge for the design of novel therapeutics.
References
- 1. The structure of d(TpA), the major photoproduct of thymidylyl-(3'5')-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution crystal structure of the intramolecular d(TpA) thymine–adenine photoadduct and its mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. The structure of d(TpA), the major photoproduct of thymidylyl-(3'5')-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Role of d(TpdA) in DNA Secondary Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dinucleotide deoxythymidylyl-(3'→5')-deoxyadenosine, commonly abbreviated as d(TpdA), is a fundamental component of DNA. While its presence is integral to the primary sequence, its significance in the context of DNA secondary structure is most pronounced when it undergoes photochemical transformation upon exposure to ultraviolet (UV) radiation. This guide provides an in-depth technical overview of the formation of d(TpdA) photoproducts and their profound impact on the secondary structure of DNA. We will delve into the structural perturbations, present quantitative data from spectroscopic analyses, detail the experimental protocols for studying these phenomena, and provide visual representations of the underlying processes. This document is intended to be a comprehensive resource for researchers in molecular biology, drug development professionals targeting DNA repair pathways, and scientists investigating the mechanisms of DNA damage and mutagenesis.
Introduction to d(TpdA) and DNA Secondary Structure
Deoxyribonucleic acid (DNA) typically exists as a right-handed double helix, a secondary structure stabilized by hydrogen bonds between complementary base pairs (Adenine-Thymine and Guanine-Cytosine) and base-stacking interactions. The sequence of these bases, the primary structure, dictates the precise geometry of the helix. The d(TpdA) sequence is a common motif within the genome. Under normal physiological conditions, it contributes to the stability of the B-form DNA helix. However, its significance in altering DNA secondary structure emerges upon absorption of UV radiation, leading to the formation of covalent linkages between the adjacent thymine and adenine bases. These photoproducts introduce significant local distortions in the DNA helix, which can disrupt replication and transcription, and if left unrepaired, can be mutagenic.
Photochemistry of d(TpdA): Formation of Photoproducts
Upon exposure to UV radiation, particularly in the UVB (280-315 nm) and UVC (<280 nm) ranges, adjacent pyrimidine bases are prone to forming covalent adducts. While thymine-thymine dimers are the most common, thymine-adenine adducts at d(TpdA) sequences also occur. The two primary photoproducts formed at d(TpdA) sites are the cyclobutane pyrimidine dimer (CPD) and the (6-4) photoproduct.
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Cyclobutane Pyrimidine Dimer (CPD): This adduct involves the formation of a four-membered cyclobutane ring between the C5 and C6 atoms of the thymine and adenine bases. The stereochemistry of this product is typically trans-syn.
-
(6-4) Photoproduct: This lesion is formed through a covalent bond between the C6 of the 5'-thymine and the C4 of the 3'-adenine, with a subsequent rearrangement. This photoproduct causes a more significant distortion in the DNA helix compared to the CPD.
The formation of these photoproducts effectively removes the ability of the involved bases to form standard Watson-Crick hydrogen bonds with their complementary strand, leading to a localized disruption of the DNA double helix.
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Impact on DNA Secondary Structure
The formation of d(TpdA) photoproducts induces significant and distinct alterations in the local DNA secondary structure. These distortions are crucial for their recognition by DNA repair enzymes and are also the underlying cause of their mutagenic potential.
Structural Perturbations
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the structural consequences of d(TpdA) photoproducts. Studies on oligonucleotides containing these lesions have revealed the following key structural changes:
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Disruption of Base Pairing: The covalent linkage between the thymine and adenine bases prevents them from forming hydrogen bonds with the complementary strand, leading to a localized single-stranded region.
-
Helical Bending and Kinking: The presence of the photoproduct introduces a significant bend or kink in the DNA helix. The (6-4) photoproduct, in particular, causes a more severe distortion than the CPD.
-
Changes in Glycosidic and Torsion Angles: The conformation of the sugar-phosphate backbone is significantly altered around the lesion. NMR studies have shown changes in the glycosidic torsion angles (χ) of the involved nucleosides, with the thymidine often adopting a syn conformation in the trans-syn cyclobutane dimer, a deviation from the typical anti conformation in B-DNA.[1]
Quantitative Data
The following tables summarize key quantitative data obtained from NMR studies on the d(TpdA) photoproduct.
Table 1: Selected ¹H Chemical Shifts (ppm) of the d(TpdA) Cyclobutane Photoproduct in D₂O [1]
| Proton | Thymidine (T) | Deoxyadenosine (A) |
| H1' | 5.89 | 6.25 |
| H2' | 2.15 | 2.65 |
| H2'' | 2.45 | 2.85 |
| H6/H8 | 7.45 (H6) | 8.15 (H8) |
Note: Chemical shifts are indicative of the local electronic environment and changes compared to unmodified DNA reflect structural alterations.
Table 2: Torsion Angle Changes in the d(TpdA) Cyclobutane Photoproduct [1]
| Torsion Angle | Residue | Conformation |
| Glycosidic (χ) | Thymidine | syn |
| Glycosidic (χ) | Deoxyadenosine | anti |
Experimental Protocols
The study of d(TpdA) photoproducts and their impact on DNA structure involves a multi-step process, from the synthesis of modified oligonucleotides to their structural analysis.
Synthesis and Purification of d(TpdA)-containing Oligonucleotides
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Solid-Phase DNA Synthesis: Oligonucleotides containing the d(TpdA) sequence are synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer.
-
Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) to ensure high purity.
Formation of d(TpdA) Photoproducts by UV Irradiation
-
Sample Preparation: The purified oligonucleotide is dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV Irradiation: The solution is placed in a quartz cuvette and irradiated with a UV lamp, typically at 254 nm, for a specified duration to induce photoproduct formation. The progress of the reaction can be monitored by HPLC.
-
Purification of the Photoproduct: The irradiated mixture is subjected to HPLC to separate the unmodified oligonucleotide from the various photoproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The purified oligonucleotide containing the d(TpdA) photoproduct is lyophilized and dissolved in D₂O or a 90% H₂O/10% D₂O mixture to a concentration of approximately 1-2 mM.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This typically includes:
-
1D ¹H NMR for initial assessment.
-
2D COSY (Correlation Spectroscopy) to identify scalar-coupled protons.
-
2D TOCSY (Total Correlation Spectroscopy) to identify protons within the same spin system (i.e., within a single deoxyribose ring).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.
-
-
Data Analysis: The NMR data is processed and analyzed to assign all proton resonances and to derive structural constraints (interproton distances from NOEs and torsion angles from coupling constants). These constraints are then used in molecular modeling programs to calculate the 3D structure of the DNA containing the photoproduct.[1]
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: The purified oligonucleotide is dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a concentration of approximately 5-10 µM.
-
Data Acquisition: CD spectra are recorded on a CD spectropolarimeter. Wavelength scans are typically performed from 320 nm to 200 nm at a controlled temperature.
-
Data Analysis: The CD spectrum of the DNA containing the d(TpdA) photoproduct is compared to that of the unmodified DNA. The characteristic B-form DNA spectrum has a positive band around 275 nm and a negative band around 245 nm. The presence of the photoproduct will cause significant changes in the spectrum, reflecting the distortion of the helical structure. Thermal denaturation studies, where the CD signal is monitored as a function of temperature, can also be performed to assess the thermodynamic stability of the DNA containing the lesion.
Signaling Pathways and Biological Implications
The structural distortions induced by d(TpdA) photoproducts are recognized by the cellular DNA repair machinery, primarily the Nucleotide Excision Repair (NER) pathway.
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If these lesions are not repaired, they can block the progression of DNA polymerase during replication, leading to cell cycle arrest or apoptosis. Alternatively, translesion synthesis (TLS) polymerases may bypass the lesion, but often do so in an error-prone manner, leading to mutations.
Conclusion
The dinucleotide d(TpdA) plays a critical role in mediating UV-induced DNA damage, leading to the formation of photoproducts that significantly distort the DNA secondary structure. Understanding the nature of these structural perturbations is essential for elucidating the mechanisms of mutagenesis and for the development of therapeutic strategies that target DNA repair pathways. The combination of chemical synthesis, UV photochemistry, and high-resolution structural techniques like NMR and CD spectroscopy provides a powerful approach to unraveling the complex interplay between DNA sequence, structure, and biological function in the context of DNA damage.
References
dTpdA function in DNA repair pathways
An in-depth analysis of the provided search results reveals no specific enzyme or protein designated "dTpdA" involved in DNA repair pathways. The search results provide general information on nucleotide metabolism and established DNA repair mechanisms such as Nucleotide Excision Repair (NER) and Base Excision Repair (BER).
Given the absence of any specific information regarding a molecule abbreviated as "this compound" in the scientific literature indexed by the search, it is not possible to provide a detailed technical guide on its function, including quantitative data, experimental protocols, or signaling pathways as requested.
It is possible that "this compound" may be a non-standard abbreviation, a typographical error, or a term used in a very specific, narrow context not captured by the general search queries. Without further clarification or a more standard identifier for the molecule of interest, the core requirements of the request cannot be fulfilled.
Therefore, this response cannot proceed without a more precise definition of "this compound".
dTpdA: A Potential Biomarker for Oxidative DNA Damage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular function, DNA integrity is paramount. The constant barrage of endogenous and exogenous agents, however, leads to a variety of DNA lesions, compromising genomic stability and contributing to the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Among the diverse forms of DNA damage, tandem lesions, where two adjacent nucleotides are modified, represent a particularly challenging threat to the cell's repair machinery. This technical guide focuses on a specific tandem lesion, dTpdA, as a potential biomarker for DNA damage induced by oxidative stress. We will delve into its formation, the cellular response it elicits, and the methodologies for its detection and quantification, providing a comprehensive resource for researchers and drug development professionals.
The Genesis of this compound: A Tale of Oxidative Assault
Tandem DNA lesions, such as this compound, are primarily born out of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. The hydroxyl radical (•OH), a highly reactive ROS, is a major culprit in the formation of these complex lesions.
The proposed mechanism for this compound formation involves the attack of a hydroxyl radical on either the deoxythymidine (dT) or the deoxyadenosine (dA) nucleotide within a DNA strand. This initial attack can generate a carbon-centered radical on the sugar moiety or a base radical. In the presence of oxygen, these radicals are rapidly converted to peroxyl radicals. The resulting peroxyl radical can then react with the adjacent nucleotide, leading to the formation of a tandem lesion where both bases or a base and a sugar are covalently linked or modified. The precise structure of this compound can vary depending on the specific reaction pathway, but it generally involves oxidized forms of both thymine and adenine bases.
}
Cellular Defense: The Nucleotide Excision Repair Pathway
The presence of a bulky and helix-distorting lesion like this compound triggers the cell's primary defense mechanism against such damage: the Nucleotide Excision Repair (NER) pathway.[1][2] Unlike base excision repair, which targets smaller, non-helix-distorting lesions, NER is responsible for removing a wide range of bulky adducts.
The NER pathway can be broadly divided into two sub-pathways: global genome NER (GG-NER) and transcription-coupled NER (TC-NER). GG-NER surveys the entire genome for damage, while TC-NER specifically repairs lesions on the transcribed strand of active genes. For a lesion like this compound, GG-NER is the likely repair pathway.
The key steps in the NER of this compound are:
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Damage Recognition: The XPC-RAD23B complex, in conjunction with the UV-DDB complex, recognizes the helical distortion caused by the this compound lesion.
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Verification and Unwinding: The TFIIH complex is recruited to the site of damage. Its helicase subunits, XPB and XPD, unwind the DNA around the lesion.
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Incision: Two endonucleases, XPF-ERCC1 and XPG, make incisions on the damaged strand, one on each side of the lesion, excising a short oligonucleotide containing the this compound adduct.
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Synthesis and Ligation: The resulting gap is filled by DNA polymerase δ/ε, using the undamaged strand as a template. Finally, DNA ligase I or III seals the nick, restoring the integrity of the DNA strand.
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Experimental Protocols for this compound Detection and Quantification
The accurate detection and quantification of specific DNA lesions like this compound are crucial for its validation as a biomarker. The gold standard for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high sensitivity and specificity.
Sample Preparation
-
DNA Extraction: Isolate genomic DNA from cells or tissues using a commercial DNA extraction kit to ensure high purity and yield.
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DNA Digestion: Enzymatically digest the DNA to individual nucleosides. This is typically a two-step process:
-
Incubate the DNA with nuclease P1 to hydrolyze the DNA into deoxynucleoside 3'-monophosphates.
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Treat the mixture with alkaline phosphatase to dephosphorylate the mononucleotides, yielding deoxynucleosides.
-
-
Solid-Phase Extraction (SPE): Clean up the digested sample using a C18 SPE cartridge to remove salts and other interfering substances. Elute the deoxynucleosides with methanol.
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Sample Reconstitution: Evaporate the methanol and reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
}
UPLC-MS/MS Analysis
A general protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is outlined below. Optimization of these parameters will be necessary for specific instrumentation and experimental conditions.
Table 1: UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| UPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, gradually increase to elute the analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
| MRM Transitions | To be determined based on the exact mass of the this compound adduct and its fragments. This requires infusion of a synthesized this compound standard. |
Quantitative Data and Biomarker Potential
The utility of this compound as a biomarker lies in its quantitative correlation with the extent of oxidative DNA damage. While specific data for this compound is still emerging, the expected trends based on our understanding of oxidative stress and DNA damage are summarized below.
Table 2: Expected Quantitative Trends for this compound
| Condition | Expected Change in this compound Levels | Rationale |
| Exposure to Oxidizing Agents | ||
| Ionizing Radiation | Increased | Induces the formation of hydroxyl radicals. |
| Fenton Reagents (e.g., Fe²⁺ + H₂O₂) | Increased | Generates hydroxyl radicals. |
| Environmental Toxins (e.g., cigarette smoke) | Increased | Contains numerous oxidizing chemicals. |
| Disease States | ||
| Cancer | Potentially Increased | Many cancers exhibit high levels of oxidative stress. |
| Neurodegenerative Diseases (e.g., Alzheimer's) | Potentially Increased | Oxidative damage is a known contributor to neuronal cell death. |
| Inflammatory Diseases | Potentially Increased | Inflammatory cells produce high levels of ROS. |
| Therapeutic Intervention | ||
| Antioxidant Treatment | Decreased | Scavenges reactive oxygen species, reducing DNA damage. |
| DNA Repair Inhibitors | Increased | Inhibition of the NER pathway would lead to the accumulation of this compound. |
Conclusion
The tandem DNA lesion this compound represents a promising, yet underexplored, biomarker for oxidative DNA damage. Its formation is mechanistically linked to the action of reactive oxygen species, and its repair is handled by the well-characterized Nucleotide Excision Repair pathway. The development of robust and sensitive analytical methods, such as UPLC-MS/MS, will be instrumental in quantifying this compound levels in various biological contexts. Further research to establish baseline levels of this compound in healthy individuals and to correlate its levels with disease states and therapeutic interventions will be crucial in validating its clinical utility. This in-depth guide provides a solid foundation for researchers and drug development professionals to embark on the exciting journey of exploring this compound as a novel window into the complex world of DNA damage and repair.
References
An In-depth Technical Guide on the Enzymatic Recognition of Dinucleotide Damage in DNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
The integrity of the genome is under constant assault from both endogenous and exogenous agents, leading to a variety of DNA lesions. The accurate recognition of these lesions by cellular machinery is the critical first step in DNA repair, ensuring genomic stability and preventing diseases such as cancer. While the specific enzymatic recognition of an unmodified dTpdA (thymidine-phosphodiester-adenosine) dinucleotide as a lesion is not documented in scientific literature, the principles of how enzymes identify and bind to damaged dinucleotides can be thoroughly understood by examining well-characterized DNA adducts.
This technical guide will focus on the enzymatic recognition of UV-induced pyrimidine dimers, specifically cyclobutane pyrimidine dimers (CPDs) and (6-4) pyrimidine-pyrimidone photoproducts (6-4PPs), as a proxy for understanding how a dinucleotide lesion is recognized within a DNA duplex. These lesions represent a paradigm for how the Nucleotide Excision Repair (NER) pathway identifies structural distortions in the DNA backbone, a mechanism that would likely be involved in the recognition of any hypothetical this compound lesion that alters DNA conformation.
We will delve into the key enzymatic players in both prokaryotic and eukaryotic NER, present quantitative data on their binding affinities, provide detailed experimental protocols for studying these interactions, and illustrate the downstream signaling pathways triggered by this recognition.
Enzymatic Recognition of Dinucleotide Damage: The Nucleotide Excision Repair (NER) Pathway
The NER pathway is a versatile DNA repair mechanism responsible for removing a wide variety of bulky, helix-distorting DNA lesions. The initial and most crucial step of NER is the recognition of the DNA damage.
Prokaryotic Recognition: The UvrABC System
In prokaryotes such as E. coli, the recognition of pyrimidine dimers is initiated by the UvrA and UvrB proteins.[1] The process begins with the formation of a UvrA dimer which then associates with two molecules of UvrB to form a UvrA2B2 complex.[2] This complex translocates along the DNA, scanning for structural abnormalities.[2][3] Upon encountering a lesion like a pyrimidine dimer, the UvrA subunits recognize the distortion and facilitate the loading of UvrB onto the DNA at the site of the damage.[2] UvrA then dissociates, leaving UvrB bound to the damaged DNA, which in turn recruits the UvrC endonuclease to incise the DNA backbone on both sides of the lesion.[2][3]
Eukaryotic Recognition: A Two-Tiered Approach
In eukaryotes, the global genome NER (GG-NER) sub-pathway is responsible for recognizing damage throughout the genome. This process is more complex than in prokaryotes and involves two key protein complexes for damage recognition:
-
XPC-RAD23B-CETN2 (XPC complex): This complex is considered the primary damage sensor in GG-NER.[4][5] It recognizes a wide array of bulky lesions by detecting the thermodynamic destabilization and helical distortion they cause.[6][7] However, its affinity for CPDs, which cause a relatively minor distortion, is poor.[6][7]
-
UV-DDB (DDB1-DDB2): This heterodimeric complex has a high affinity for UV-induced photoproducts, particularly 6-4PPs, and plays a crucial role in the recognition of CPDs in a chromatin context.[8] UV-DDB binds directly to the lesion and is thought to "hand off" the damage to the XPC complex, possibly through chromatin remodeling and ubiquitination events.[7][9]
Quantitative Data on DNA Damage Recognition
The binding affinities of NER proteins to damaged DNA have been quantified using various biochemical techniques. These values are crucial for understanding the specificity and efficiency of the recognition process.
| Protein/Complex | Organism/System | DNA Substrate | Dissociation Constant (Kd) | Reference(s) |
| UvrA | E. coli | Undamaged DNA | ~10 nM | |
| UV-irradiated DNA | ~1 nM | |||
| UvrB | E. coli | Undamaged DNA | >1 µM | |
| With UvrA at lesion | Forms stable pre-incision complex | [2] | ||
| XPC-RAD23B | Human | Undamaged DNA | ~9 nM | [6] |
| CPD-containing DNA | ~7 nM | [6] | ||
| 6-4PP-containing DNA | Higher affinity than CPD | [10] | ||
| UV-DDB | Human | Undamaged DNA | ~26 nM | [6][11] |
| CPD-containing DNA | ~5 nM | [6][11] | ||
| 6-4PP-containing DNA | 83-fold higher affinity than undamaged DNA | [9] |
Experimental Protocols
The study of enzymatic recognition of DNA damage relies on a variety of in vitro techniques. Below are detailed methodologies for key experiments.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect protein-DNA interactions. The principle is that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.[12][13][14]
Objective: To determine if a protein of interest binds to a specific DNA sequence containing a dinucleotide lesion.
Materials:
-
Purified protein of interest (e.g., XPC-RAD23B or UV-DDB).
-
DNA probe: A short, double-stranded oligonucleotide containing the lesion of interest (e.g., a CPD or 6-4PP), typically end-labeled with 32P or a fluorescent dye.
-
Unlabeled competitor DNA (specific and non-specific).
-
Binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 0.2 mM EDTA, 10% glycerol).
-
Non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide in TBE buffer).
-
Loading buffer (containing a tracking dye and glycerol).
-
Gel electrophoresis apparatus and power supply.
-
Phosphorimager or fluorescence scanner.
Protocol:
-
Prepare Binding Reactions:
-
In a microcentrifuge tube, combine the binding buffer, a fixed amount of labeled DNA probe (e.g., 10-50 fmol), and any non-specific competitor DNA (e.g., poly(dI-dC)).
-
Add increasing concentrations of the purified protein to a series of tubes.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA before adding the protein.
-
Bring all reactions to the same final volume with nuclease-free water.
-
-
Incubation: Incubate the reactions at room temperature or 30°C for 20-30 minutes to allow protein-DNA binding to reach equilibrium.
-
Gel Electrophoresis:
-
Add loading buffer to each reaction.
-
Carefully load the samples into the wells of the pre-run non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes.
-
-
Detection:
-
After electrophoresis, carefully transfer the gel onto a piece of filter paper and dry it under vacuum.
-
Expose the dried gel to a phosphor screen or scan for fluorescence.
-
The appearance of a slower-migrating band in the lanes containing the protein indicates the formation of a protein-DNA complex. The intensity of this "shifted" band should increase with increasing protein concentration.
-
DNase I Footprinting
This technique is used to identify the specific DNA sequence where a protein binds. The protein protects its binding site from cleavage by DNase I.[15][16][17][18]
Objective: To map the precise binding site of a DNA repair protein on a DNA fragment containing a lesion.
Materials:
-
Purified protein of interest.
-
DNA probe: A longer DNA fragment (>100 bp) containing the lesion, uniquely end-labeled on one strand with 32P.
-
DNase I (diluted to an appropriate concentration).
-
DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM CaCl2).
-
Stop solution (e.g., formamide, EDTA, and loading dyes).
-
Denaturing polyacrylamide sequencing gel.
-
Sequencing ladder of the same DNA fragment (e.g., generated by Maxam-Gilbert sequencing).
Protocol:
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of the purified protein in a suitable binding buffer for 20-30 minutes at room temperature. Include a control reaction with no protein.
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction. The amount of DNase I should be titrated to achieve, on average, one cut per DNA molecule.
-
Allow the digestion to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature.
-
-
Reaction Termination and DNA Purification:
-
Stop the reaction by adding a stop solution containing a high concentration of EDTA.
-
Purify the DNA fragments, for example, by phenol-chloroform extraction and ethanol precipitation.
-
-
Gel Electrophoresis and Autoradiography:
-
Resuspend the DNA pellets in a formamide-based loading buffer, denature by heating, and load onto a denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same DNA fragment.
-
Run the gel at high voltage until the tracking dyes have migrated the desired distance.
-
Dry the gel and expose it to X-ray film or a phosphor screen.
-
-
Analysis:
-
The lane with no protein will show a ladder of bands corresponding to cleavage at every nucleotide position.
-
In the lanes with the DNA-binding protein, a "footprint" will appear as a region with no bands, corresponding to the protein's binding site where the DNA was protected from DNase I cleavage.
-
In Vitro NER Assay
This assay reconstitutes the NER process in a test tube to measure the excision of a damaged DNA fragment.[19][20][21][22]
Objective: To determine the functional activity of NER proteins in recognizing and excising a dinucleotide lesion.
Materials:
-
A plasmid or oligonucleotide substrate containing a site-specific lesion (e.g., a CPD).
-
Purified NER proteins (e.g., XPC complex, UV-DDB, TFIIH, XPA, RPA, XPG, ERCC1-XPF for eukaryotic NER).
-
Reaction buffer containing ATP and other necessary cofactors.
-
Radiolabeled deoxynucleotides (e.g., [α-32P]dCTP) for repair synthesis assays.
-
Denaturing polyacrylamide gel.
Protocol:
-
Reaction Setup:
-
Combine the DNA substrate, purified NER proteins, and reaction buffer in a microcentrifuge tube.
-
-
Incubation:
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes) to allow for damage recognition, unwinding, and incision.
-
-
Analysis of Excision Products:
-
Stop the reaction and purify the DNA.
-
Denature the DNA and run it on a high-resolution denaturing polyacrylamide gel.
-
The excised oligomer (typically 24-32 nucleotides in eukaryotes) containing the lesion can be visualized by autoradiography if the substrate was end-labeled.
-
-
Analysis of Repair Synthesis:
-
If the goal is to measure repair synthesis, include radiolabeled dNTPs and DNA polymerase in the reaction.
-
The incorporation of radioactivity into the DNA substrate indicates successful excision and synthesis, which can be quantified.
-
Signaling Pathways and Cellular Responses
The recognition of significant DNA damage, such as that caused by UV radiation, triggers complex signaling cascades that can lead to cell cycle arrest, allowing time for repair, or apoptosis if the damage is too extensive. The tumor suppressor protein p53 is a master regulator of this response.[23][24][25]
The p53-Mediated DNA Damage Response
Upon detection of DNA damage and the initiation of repair, sensor kinases such as ATM and ATR are activated. These kinases phosphorylate and stabilize p53, leading to its accumulation in the nucleus.[23] Activated p53 then acts as a transcription factor, upregulating the expression of genes involved in:
-
Cell Cycle Arrest: p53 induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[26] p21 binds to and inhibits cyclin/CDK complexes, thereby halting the cell cycle at the G1/S or G2/M checkpoints.[26] This provides a window for the NER machinery to repair the DNA damage before replication or mitosis.
-
Apoptosis: If the DNA damage is too severe to be repaired, p53 can induce apoptosis (programmed cell death) by upregulating the expression of pro-apoptotic proteins such as BAX and PUMA.[27]
Visualizations of Key Pathways
Prokaryotic Nucleotide Excision Repair Workflow
Caption: Prokaryotic NER pathway workflow.
Eukaryotic Nucleotide Excision Repair Workflow (Global Genome Repair)
Caption: Eukaryotic GG-NER pathway workflow.
p53-Mediated Signaling Pathway
Caption: p53-mediated DNA damage response pathway.
Conclusion and Future Directions
While a specific enzyme dedicated to the recognition of a simple this compound dinucleotide has not been identified, the principles governing the detection of dinucleotide lesions are well-established through the study of UV-induced pyrimidine dimers. The Nucleotide Excision Repair pathway, with its sophisticated damage-sensing machinery, provides a robust framework for understanding how the cell identifies and responds to structural anomalies in the DNA double helix.
For a hypothetical this compound lesion to be recognized by the NER pathway, it would need to induce a significant distortion in the DNA structure, similar to a 6-4PP, to be efficiently detected by the XPC complex. Alternatively, if it caused a more subtle change, its recognition might depend on the UV-DDB complex or other, yet to be identified, sensor proteins. If the lesion did not cause any significant structural perturbation, it might remain invisible to the NER machinery, potentially leading to mutations if not repaired by other pathways like Base Excision Repair or Mismatch Repair, depending on the nature of the chemical alteration.
The development of novel therapeutics in oncology often involves targeting DNA repair pathways. Understanding the precise mechanisms of lesion recognition is paramount for designing drugs that can either enhance the repair of normal cells or selectively inhibit repair in cancer cells, leading to synthetic lethality. Further research into the recognition of a broader range of dinucleotide adducts will undoubtedly uncover new facets of DNA repair and open up new avenues for therapeutic intervention.
References
- 1. Repair of DNA-containing pyrimidine dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prokaryotic Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 6. XPC-RAD23B enhances UV-DDB binding to DNA to facilitate lesion search in nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of UV DNA damage recognition by the DDB1-DDB2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Damaged DNA induced UV-damaged DNA-binding protein (UV-DDB) dimerization and its roles in chromatinized DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding molecular roles of UV-DDB: shining light on genome stability and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Assay for Nucleotide Excision Repair Protein Activity Using Fractionated Cell Extracts and UV-Damaged Plasmid DNA | Springer Nature Experiments [experiments.springernature.com]
- 20. In vitro reconstitution of an efficient nucleotide excision repair system using mesophilic enzymes from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Methods to Study Intracellular Movement and Localization of the Nucleotide Excision Repair Proteins at the DNA Lesions in Mammalian Cells [frontiersin.org]
- 22. A Rapid Assay for Measuring Nucleotide Excision Repair by Oligonucleotide Retrieval - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
Theoretical Modeling of dTpdA-Containing DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of non-bridging oxygen atoms with sulfur in the phosphate backbone of DNA has given rise to a class of nucleotide analogs with significant therapeutic potential. Among these, the thymidine phosphorodithioate (dTpdA or PS2) modification, where both non-bridging oxygens are substituted with sulfur, presents a unique structural and chemical profile. This technical guide delves into the theoretical modeling of this compound-containing DNA, offering insights into its structural consequences, the computational methods used for its study, and the experimental protocols required for model validation.
Structural and Energetic Impact of this compound Modification
The introduction of phosphorodithioate linkages into a DNA duplex induces notable changes in its structure and stability. These modifications are achiral, which circumvents the issue of diastereomeric mixtures associated with single sulfur substitutions (phosphorothioates).
Duplex Stability
Experimental evidence consistently demonstrates that the incorporation of this compound destabilizes the DNA duplex. The extent of this destabilization is proportional to the number of modifications.
| Oligonucleotide Sequence | Modification | Melting Temperature (Tm) in 1 M NaCl (°C) |
|---|---|---|
| d(CGCGAATTCGCG) | Unmodified | 68 |
| d(CGCGAATTCGCG) | Fully Phosphorothioate | 49[1][2] |
| d(CGCGAATTCGCG) | Fully Phosphorodithioate | 21[1][2] |
Conformational Changes
Nuclear Magnetic Resonance (NMR) spectroscopy studies on fully phosphorodithioate-modified Dickerson dodecamers, d(CGCGAATTCGCG), indicate significant structural perturbations. While imino proton resonances suggest the persistence of base-pairing, the temperature dependence of these and the phosphorus resonances points towards structural heterogeneity, potentially including hairpin loop formation, even under conditions that favor duplex formation in the unmodified counterpart.[1][2] The absence of inter-residue Nuclear Overhauser Effect (NOE) signals in the phosphorodithioate duplex, in contrast to the clear cross-peak patterns in the unmodified and phosphorothioate versions, further suggests a departure from a canonical right-handed B-form helix.[1][2]
Experimental Protocols for Model Validation
Robust theoretical models are underpinned by rigorous experimental validation. The following sections outline key experimental procedures for the synthesis and characterization of this compound-containing DNA.
Synthesis of this compound-Containing Oligonucleotides
The synthesis of oligonucleotides containing phosphorodithioate linkages is achieved through solid-phase synthesis using specialized thiophosphoramidite monomers.
Protocol for Solid-Phase Synthesis of Phosphorodithioate-Modified Oligonucleotides:
This protocol is adapted from the synthesis of PS2-RNA and is applicable to DNA with the use of deoxyribose thiophosphoramidites.
-
Support and Synthesizer Setup: The synthesis is performed on a standard automated DNA/RNA synthesizer using controlled-pore glass (CPG) solid support columns.
-
Synthesis Cycle: Each cycle for the addition of a phosphorodithioate linkage consists of four main steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Activation of the thiophosphoramidite and its coupling to the 5'-hydroxyl group of the growing oligonucleotide chain. This step typically requires a longer coupling time compared to standard phosphoramidite chemistry.
-
Sulfurization: Conversion of the phosphite triester linkage to a phosphorodithioate linkage using a sulfurizing agent.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
-
Deprotection and Cleavage:
-
Following synthesis, the solid support is treated with a solution of concentrated ammonia and ethanol (3:1, v/v) containing dithiothreitol (DTT) at 55°C for 15-16 hours. This removes the base-labile protecting groups and cleaves the oligonucleotide from the solid support.
-
-
Purification: The synthesized oligonucleotide is purified using techniques such as reverse-phase High-Performance Liquid Chromatography (HPLC).
UV Thermal Denaturation
UV thermal denaturation is employed to determine the melting temperature (Tm) of the modified DNA duplexes, providing a measure of their thermodynamic stability.
Protocol for UV Thermal Denaturation:
-
Sample Preparation: Prepare samples of the this compound-containing DNA and its complementary strand in a buffered solution (e.g., 10 mM phosphate buffer with 1 M NaCl and 1 mM EDTA, pH ~7). Oligonucleotide concentrations are typically in the micromolar range.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Acquisition: Monitor the absorbance of the sample at 260 nm as the temperature is gradually increased. The increase in absorbance upon denaturation is known as the hyperchromic effect.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the melting curve.
NMR Spectroscopy
NMR spectroscopy provides detailed structural information about this compound-containing DNA in solution.
Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve the purified this compound-containing oligonucleotide in a suitable NMR buffer (e.g., 10 mM phosphate buffer, 1 M NaCl, 1 mM EDTA, pH ~7) in either D₂O or a 9:1 H₂O/D₂O mixture to observe exchangeable imino protons. Sample concentrations are typically in the millimolar range.[3][4]
-
Spectrometer Setup: Experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
1D ¹H NMR: Acquire spectra at various temperatures to observe the imino proton region (typically 12-15 ppm), which provides information on base pairing.[3][4]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments reveal through-space proximities between protons, which are crucial for determining the three-dimensional structure of the DNA.
-
³¹P NMR: Acquire proton-decoupled ³¹P NMR spectra to observe the chemical shifts of the phosphorodithioate linkages.[3][4]
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and NOE patterns to determine the conformation of the DNA duplex.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for characterizing the secondary structure of DNA.
Protocol for Circular Dichroism Spectroscopy:
-
Sample Preparation: Prepare the DNA sample in a suitable buffer solution. The buffer should be transparent in the far-UV region.
-
Spectropolarimeter Setup: Use a circular dichroism spectropolarimeter.
-
Data Acquisition: Record the CD spectrum of the sample, typically from 320 nm to 200 nm.
-
Data Analysis: The resulting spectrum can be compared to standard spectra for different DNA conformations (e.g., B-form, A-form, Z-form) to identify the overall helical structure of the this compound-containing DNA.
Theoretical Modeling Workflow
Molecular dynamics (MD) simulations are a powerful tool for investigating the structure, dynamics, and energetics of this compound-containing DNA at an atomic level. A typical workflow for such a study is outlined below.
Force Field Parameterization
A critical step in the theoretical modeling of modified nucleic acids is the development of accurate force field parameters that describe the geometry and energetics of the non-standard chemical group. For the phosphorodithioate linkage, this involves determining parameters for bond lengths, bond angles, dihedral angles, and partial atomic charges. These parameters are typically derived from high-level quantum mechanical calculations on model compounds.
System Setup and Simulation
Once the force field is established, an initial model of the this compound-containing DNA duplex is generated. This structure is then solvated in a periodic box of water molecules, and counterions are added to neutralize the system. The system undergoes energy minimization to remove steric clashes, followed by a series of equilibration steps at constant volume and temperature (NVT) and then constant pressure and temperature (NPT) to bring the system to the desired simulation conditions. Finally, a production MD simulation is run for a sufficient length of time to sample the conformational space of the molecule.
Trajectory Analysis
The resulting trajectory from the MD simulation is a time series of the coordinates of all atoms in the system. This trajectory is analyzed to extract a wealth of information, including:
-
Structural parameters: Helical parameters (twist, rise, slide, etc.), root-mean-square deviation (RMSD) from a reference structure, and sugar pucker analysis.
-
Energetic properties: Interaction energies between different components of the system.
-
Dynamic properties: Analysis of conformational flexibility and transitions.
The results of these analyses provide a detailed picture of the impact of the this compound modification on the structure and dynamics of the DNA duplex, which can then be compared with and used to interpret experimental data.
References
The Influence of dTpdA Dinucleotides on DNA-Protein Interactions: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of how the deoxythymidine-deoxyadenosine (dTpdA) dinucleotide, a fundamental component of DNA, influences interactions with DNA binding proteins. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced interplay between DNA sequence and protein recognition.
Introduction: The Significance of TA-Rich Sequences
The sequence of a DNA molecule dictates the binding of a vast array of proteins that regulate essential cellular processes, including transcription, replication, and DNA repair. While the focus is often on longer consensus sequences, the influence of individual dinucleotide steps, such as the this compound (TA) sequence, is of critical importance in defining the local structure and flexibility of the DNA helix. These localized conformational features can significantly impact the binding affinity and specificity of DNA-binding proteins.
TA-rich sequences are prevalent in regulatory regions of the genome, most notably in the form of the TATA-box found in the core promoters of many eukaryotic genes. The inherent structural properties of TA steps, including a narrow minor groove and a propensity for bending, make them key recognition sites for a variety of proteins.
Quantitative Analysis of Protein Binding to TA-Rich DNA
The binding affinity of a protein for a specific DNA sequence is a critical determinant of its biological function. This affinity is often quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. While a comprehensive database of Kd values for all DNA-binding proteins at TA-rich sites is not available, studies on specific proteins have provided valuable insights.
The TATA-binding protein (TBP), a general transcription factor essential for the initiation of transcription, exhibits a high affinity for the TATA-box consensus sequence (TATAWAWR, where W is A or T, and R is A or G). This interaction is fundamental to the assembly of the preinitiation complex.
| Protein | DNA Sequence | Binding Affinity (Kd) | Experimental Method |
| TATA-Binding Protein (TBP) | TATA-box (consensus) | Low nanomolar range | Electrophoretic Mobility Shift Assay (EMSA), Surface Plasmon Resonance (SPR) |
| Various Transcription Factors | TA-rich response elements | Varies widely | EMSA, DNA Pulldown-MS, ChIP-seq |
| DNA Repair Enzymes | Damaged TA sites | Varies based on damage | Not extensively quantified |
Note: The binding affinities of transcription factors to TA-rich elements can vary significantly depending on the specific protein, the flanking DNA sequences, and the presence of co-factors.
DNA Damage at TA Dinucleotides and the Cellular Response
Thymine-adenine dinucleotides are susceptible to damage from various sources, particularly ultraviolet (UV) radiation. UV exposure can lead to the formation of photoproducts, including thymine-adenine dimers. These lesions distort the DNA helix and can block transcription and replication, leading to mutations if not repaired.
The primary mechanism for repairing such bulky DNA adducts is the Nucleotide Excision Repair (NER) pathway.
Nucleotide Excision Repair (NER) Pathway for TA-Photoproducts
The NER pathway is a highly conserved process that recognizes and removes a wide range of helix-distorting DNA lesions.
Experimental Protocols for Studying this compound-Protein Interactions
A variety of in vitro and in vivo techniques are employed to investigate the interactions between DNA-binding proteins and specific DNA sequences like those containing this compound.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common in vitro technique used to detect DNA-protein interactions.
Principle: This assay is based on the observation that a DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.
Workflow:
Detailed Protocol:
-
Probe Preparation: A short, double-stranded DNA oligonucleotide containing the TA sequence of interest is synthesized. One end is typically labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled DNA probe is incubated with a purified protein or a nuclear extract containing the protein of interest in a binding buffer. The buffer conditions (salt concentration, pH) are optimized to facilitate the interaction.
-
Gel Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel. The gel is run at a low temperature to maintain the integrity of the protein-DNA complexes.
-
Detection: The positions of the labeled DNA are visualized. A "shifted" band, which migrates slower than the free probe, indicates the formation of a DNA-protein complex.
DNA Pulldown Assay
This in vitro technique is used to identify unknown proteins that bind to a specific DNA sequence.
Principle: A biotinylated DNA probe containing the sequence of interest is immobilized on streptavidin-coated beads. A cell lysate is then passed over the beads, and proteins that bind to the DNA are "pulled down" and subsequently identified.
Workflow:
Detailed Protocol:
-
Probe Preparation: A double-stranded DNA oligonucleotide containing the TA sequence is synthesized with a biotin tag on one end.
-
Immobilization: The biotinylated probe is incubated with streptavidin-coated magnetic or agarose beads, leading to a strong and specific interaction.
-
Incubation with Lysate: A nuclear or whole-cell extract is prepared and incubated with the DNA-coated beads.
-
Washing: The beads are washed multiple times with buffers of increasing stringency to remove proteins that are non-specifically bound.
-
Elution: The specifically bound proteins are eluted from the beads, often by using a high-salt buffer or by boiling in SDS-PAGE loading buffer.
-
Analysis: The eluted proteins are identified, typically by mass spectrometry.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful in vivo technique used to determine whether a protein binds to a specific DNA sequence within the context of the cell.
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and identified.
Workflow:
Detailed Protocol:
-
Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments, usually by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the DNA-binding protein of interest is added to the sheared chromatin. The antibody-protein-DNA complexes are then captured, often using protein A/G-coated beads.
-
Washing: The beads are washed to remove non-specifically bound chromatin.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with a protease.
-
DNA Purification and Analysis: The DNA is purified and can be analyzed by quantitative PCR (qPCR) to determine the enrichment of a specific sequence or by high-throughput sequencing (ChIP-seq) to identify all the genomic regions bound by the protein.
Conclusion
The this compound dinucleotide, and by extension TA-rich sequences, play a crucial role in mediating DNA-protein interactions. The unique structural properties of these sequences create recognition sites for a wide range of proteins, from general transcription factors to DNA repair enzymes. Understanding the quantitative and mechanistic details of these interactions is essential for elucidating the complex regulatory networks that govern cellular function and for the development of novel therapeutic strategies that target these fundamental processes. The experimental approaches outlined in this guide provide a robust toolkit for researchers to further explore the intricate world of DNA-protein recognition.
Methodological & Application
Chemical Synthesis of dTpdA Phosphoramidite: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed protocol for the chemical synthesis of thymidine-deoxyadenosine (dTpdA) phosphoramidite, a key building block in the automated synthesis of oligonucleotides. This protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis of custom DNA sequences for a variety of applications, including therapeutics, diagnostics, and molecular biology research.
The use of dinucleotide phosphoramidites, such as this compound phosphoramidite, in oligonucleotide synthesis offers several advantages over the traditional monomer-by-monomer approach. By adding two nucleotide units at a time, the number of synthetic cycles is halved, leading to a reduction in the accumulation of failure sequences and a simplification of the final product purification. This ultimately results in higher coupling efficiencies and improved yields of the desired full-length oligonucleotide.
This document outlines the multi-step synthesis of this compound phosphoramidite, beginning with the preparation of protected nucleoside monomers, followed by the formation of the dinucleotide, and culminating in the phosphitylation to yield the final phosphoramidite product.
I. Synthesis Overview
The synthesis of this compound phosphoramidite involves a three-stage process:
-
Preparation of Protected Monomers: This initial stage involves the protection of the functional groups on thymidine and deoxyadenosine that are not involved in the coupling reactions. This includes the 5'-hydroxyl group and the exocyclic amino group of deoxyadenosine.
-
Formation of the Protected Dinucleotide (this compound): The protected thymidine and deoxyadenosine are coupled to form a dinucleotide with a phosphotriester linkage.
-
Phosphitylation of the Dinucleotide: The 3'-hydroxyl group of the protected dinucleotide is reacted with a phosphitylating agent to generate the final this compound phosphoramidite.
Solid-Phase Synthesis of dTpdA Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the rapid and efficient assembly of custom DNA and RNA sequences. This application note provides a detailed overview and experimental protocols for the synthesis of the dinucleotide thymidylyl-(3'→5')-2'-deoxyadenosine (dTpdA) using phosphoramidite chemistry on a solid support. The methodologies described herein are fundamental for researchers engaged in the development of therapeutic oligonucleotides, diagnostic probes, and various molecular biology applications.
Principle of Solid-Phase Oligonucleotide Synthesis
Solid-phase synthesis of oligonucleotides is a cyclical process involving the sequential addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support, typically controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction. Each cycle of nucleotide addition consists of four main chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.
Experimental Protocols
Materials and Reagents
-
Solid Support: dT-loaded Controlled Pore Glass (CPG)
-
Phosphoramidite: 5'-Dimethoxytrityl-N6-benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)
-
Capping Solution A: Acetic anhydride in tetrahydrofuran (THF)/lutidine
-
Capping Solution B: 16% 1-Methylimidazole in THF
-
Oxidizing Solution: 0.02 M Iodine in THF/water/pyridine
-
Cleavage and Deprotection Solution: Concentrated ammonium hydroxide
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Argon (high purity)
Protocol 1: Solid-Phase Synthesis of this compound Dinucleotide
This protocol outlines the steps for a standard automated solid-phase synthesis of the this compound dinucleotide on a 1 µmol scale.
-
Resin Preparation: A synthesis column is packed with dT-loaded CPG resin. The resin is washed with anhydrous acetonitrile to ensure an anhydrous environment.
-
Synthesis Cycle for dA addition:
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group on the support-bound thymidine is removed by treating the column with the deblocking solution (3% TCA in DCM). The column is then washed with anhydrous acetonitrile. The orange color of the cleaved DMT cation can be monitored spectrophotometrically at 495 nm to determine the coupling efficiency of the previous cycle.
-
Step 2: Coupling: The dA phosphoramidite and the activator (ETT) are dissolved in anhydrous acetonitrile and delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the support-bound thymidine to form a phosphite triester linkage. The typical coupling time is around 30 seconds.
-
Step 3: Capping: To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, a capping step is performed. A mixture of Capping Solution A and B is introduced to acetylate any unreacted 5'-hydroxyl groups.
-
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treating the column with the oxidizing solution (iodine solution). This step completes the addition of one nucleotide. The column is then washed with anhydrous acetonitrile.
-
-
Final Deblocking (Optional): If a "DMT-on" purification is desired, the final detritylation step is omitted. For "DMT-off" synthesis, the final 5'-DMT group on the dA nucleotide is removed with the deblocking solution.
Protocol 2: Cleavage and Deprotection
-
Cleavage from Solid Support: After synthesis, the CPG support is transferred to a vial. Concentrated ammonium hydroxide is added to the vial, and the mixture is incubated at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the dinucleotide from the CPG support.
-
Base Deprotection: The vial is then sealed and heated at 55°C for 8-16 hours. This removes the benzoyl protecting group from the deoxyadenosine base and the cyanoethyl protecting groups from the phosphate backbone.
-
Evaporation: The vial is cooled, and the ammonium hydroxide solution containing the crude this compound is evaporated to dryness using a centrifugal evaporator.
Protocol 3: Purification by Reversed-Phase HPLC
-
Sample Preparation: The dried crude product is redissolved in a suitable mobile phase, typically a low percentage of acetonitrile in an aqueous buffer (e.g., 0.1 M triethylammonium acetate, TEAA).
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1 M TEAA, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the dinucleotide. The exact gradient will depend on the specific column and system.
-
Detection: UV absorbance at 260 nm.
-
-
Fraction Collection and Desalting: The peak corresponding to the full-length this compound product is collected. The collected fraction is then desalted using a suitable method, such as a desalting column or ethanol precipitation, to remove the TEAA buffer salts.
Data Presentation
The efficiency of solid-phase oligonucleotide synthesis is typically very high. The following table summarizes the expected quantitative data for the synthesis of a this compound dinucleotide on a 1 µmol scale.
| Parameter | Typical Value | Notes |
| Coupling Efficiency (per step) | > 99% | Determined by trityl cation monitoring. A high coupling efficiency is crucial for the synthesis of longer oligonucleotides.[1] |
| Overall Yield (crude) | 80-90% | This is the yield of the full-length product in the crude mixture before purification. |
| Purity (after HPLC) | > 95% | Purity is typically assessed by analytical HPLC or capillary electrophoresis. |
| Final Yield (purified) | 50-70% | The final yield of the purified dinucleotide will depend on the efficiency of the synthesis, cleavage, deprotection, and purification steps. |
Visualizations
Solid-Phase Synthesis Workflow
Caption: Workflow of the solid-phase synthesis of this compound.
Chemical Reactions in the Synthesis Cycle
Caption: Key chemical reactions in one cycle of solid-phase synthesis.
Conclusion
The solid-phase synthesis of this compound dinucleotides using phosphoramidite chemistry is a robust and highly efficient method. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can reliably produce high-purity oligonucleotides for a wide range of applications in research, diagnostics, and drug development. The success of the synthesis is highly dependent on the quality of the reagents and the maintenance of anhydrous conditions throughout the process.
References
Application Note: High-Resolution Purification of dTpdA-Modified Oligonucleotides by Ion-Pair Reversed-Phase HPLC
Abstract
This application note details a robust methodology for the purification of synthetic oligonucleotides containing a terminal thymidine-phosphodiester-adenosine (dTpdA) modification, presumed to be a 3'-3' or 5'-5' inverted linkage, utilizing ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). Such terminal modifications are critical in therapeutic and diagnostic applications for conferring resistance to exonuclease degradation. The protocol described herein provides a comprehensive workflow from sample preparation to high-purity fraction collection, ensuring the suitability of the purified oligonucleotides for demanding downstream applications in research, diagnostics, and drug development.
Introduction
Synthetic oligonucleotides are indispensable tools in modern molecular biology and are at the forefront of nucleic acid-based therapeutics, including antisense and siRNA applications.[1] To enhance their in vivo stability and efficacy, chemical modifications are frequently incorporated.[2] One such class of modifications involves alterations to the phosphodiester backbone, particularly at the termini, to protect against degradation by cellular exonucleases.[3] The introduction of inverted linkages, such as 3'-3' or 5'-5' connections, is an effective strategy to achieve this stabilization.[3][4]
The purification of these modified oligonucleotides is a critical step to remove process-related impurities, such as truncated sequences (failure sequences) and byproducts from deprotection steps.[5] Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful and widely adopted technique for the high-resolution separation of oligonucleotides and their impurities.[6] This method leverages the hydrophobicity of the oligonucleotide, often enhanced by the presence of a 5'-dimethoxytrityl (DMT) group, for separation on a hydrophobic stationary phase.[5] An ion-pairing agent in the mobile phase interacts with the negatively charged phosphate backbone, facilitating retention and enabling high-resolution separation.[7]
This document provides a detailed protocol for the purification of oligonucleotides featuring a terminal this compound modification, guiding researchers and drug development professionals through the process of achieving high-purity material suitable for sensitive applications.
Experimental Workflow
The overall workflow for the purification of this compound-modified oligonucleotides is depicted below. The process begins with the crude, synthesized oligonucleotide, which then undergoes HPLC purification. The collected fractions are analyzed for purity, and the high-purity fractions are pooled, desalted, and quantified before final formulation.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverted Base Oligonucleotide Synthesis [biosyn.com]
- 4. CA2045891C - Oligonucleotide analogs with terminal 3'-3' or 5'-5' internucleotide linkages - Google Patents [patents.google.com]
- 5. atdbio.com [atdbio.com]
- 6. ymcamerica.com [ymcamerica.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Incorporating dTpdA into PCR Primers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides into oligonucleotide primers offers a powerful tool to enhance the performance and capabilities of the polymerase chain reaction (PCR). One such modification, the thymidine analog 5-(1-propynyl)-2'-deoxyuridine (dTpdA), provides significant advantages in various PCR applications. The C5-propynyl group enhances base stacking interactions, leading to increased thermal stability of the primer-template duplex.[1] This attribute can lead to improved primer hybridization, increased PCR specificity, and enhanced performance, particularly with A/T-rich target sequences.
These application notes provide a comprehensive overview of the utility of this compound in PCR primers, including detailed protocols for its use and a summary of its effects on PCR performance and downstream applications.
Key Applications and Benefits of Incorporating this compound
The unique properties of this compound-modified primers make them suitable for a range of specialized PCR applications:
-
Enhanced Specificity for A/T-Rich Regions: The increased melting temperature (Tm) imparted by this compound allows for higher annealing temperatures, which can reduce non-specific binding and improve the specificity of PCR in templates with high adenine and thymine content.
-
Improved Primer Hybridization: The enhanced binding affinity of this compound-containing primers can lead to more efficient and stable primer-template annealing, potentially increasing PCR yield.
-
SNP Detection and Allele-Specific PCR: The duplex-stabilizing effect of this compound can be leveraged to design primers that are highly sensitive to single nucleotide polymorphisms (SNPs), improving the discriminatory power of allele-specific PCR assays.
-
Multiplex PCR: In multiplex PCR, where multiple primer pairs are used in a single reaction, the ability to fine-tune primer Tm with this compound can help in designing primer sets with compatible annealing temperatures, leading to more balanced amplification of all targets.
Quantitative Data Summary
While extensive quantitative data directly comparing the PCR efficiency of this compound-modified primers to unmodified primers is not widely published in a standardized format, the known biophysical properties of C5-propynyl pyrimidines allow for a qualitative and semi-quantitative understanding of their impact. The primary quantitative effect is on the melting temperature (Tm) of the primer.
| Modification | Change in Melting Temperature (Tm) per Substitution | Impact on PCR Efficiency | Reference |
| 5-(1-propynyl)-2'-deoxyuridine (this compound) | +1.7 to +2.5 °C | Can lead to improved specificity and yield by allowing for higher annealing temperatures. The incorporation by Taq DNA polymerase is as efficient as natural dNTPs. | [1] |
Note: The exact Tm increase can vary depending on the sequence context and the number of substitutions. It is recommended to use a reliable oligo calculator that accounts for such modifications when designing primers.
Experimental Protocols
Protocol 1: General PCR with this compound-Modified Primers
This protocol provides a starting point for using primers containing one or more this compound substitutions. Optimization of annealing temperature is crucial.
1. Primer Design:
- Incorporate this compound in place of thymidine (dT) at desired positions.
- For increased stability, multiple substitutions can be made.
- Calculate the theoretical melting temperature (Tm) of the modified primer using an oligo design tool that accounts for propynyl modifications.
- Aim for a final primer Tm between 60-68°C.
- Standard primer design rules regarding length (18-25 bases), GC content (40-60%), and avoidance of secondary structures and primer-dimers should be followed.
2. PCR Reaction Setup:
| Component | Final Concentration | 25 µL Reaction |
| 2x PCR Master Mix (with Taq DNA Polymerase) | 1x | 12.5 µL |
| Forward Primer (with this compound) | 0.2 - 0.5 µM | 0.5 - 1.25 µL of 10 µM stock |
| Reverse Primer (with or without this compound) | 0.2 - 0.5 µM | 0.5 - 1.25 µL of 10 µM stock |
| Template DNA | 1 pg - 100 ng | 1 µL |
| Nuclease-Free Water | - | to 25 µL |
3. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 15-30 sec | 30-35 |
| Annealing | Ta (see below) | 15-30 sec | |
| Extension | 72°C | 30-60 sec/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
Annealing Temperature (Ta) Optimization:
-
Start with an annealing temperature 3-5°C below the calculated Tm of the primer with the lowest Tm.
-
If non-specific products are observed, incrementally increase the annealing temperature. A gradient PCR is highly recommended for initial optimization.
Protocol 2: Downstream Ligation of this compound-Containing PCR Products
PCR products generated with this compound-modified primers are generally compatible with standard enzymatic ligation procedures.
1. PCR Product Purification:
- Purify the PCR product using a standard column-based PCR purification kit or gel extraction to remove primers, dNTPs, and polymerase.
2. Ligation Reaction (for TA or Blunt-End Cloning):
- For TA Cloning: If a non-proofreading polymerase like Taq was used, the PCR product will likely have 3'-A overhangs. Use a linearized vector with 3'-T overhangs.
- For Blunt-End Cloning: If a proofreading polymerase was used, or if the ends were blunted enzymatically, use a blunt-end cloning vector.
- Set up the ligation reaction according to the manufacturer's protocol for the chosen ligation kit and vector. The presence of this compound in the PCR product does not typically require alterations to the standard ligation protocol.
| Component | Example Volume |
| Purified PCR Product | 4 µL |
| Linearized Vector | 1 µL (e.g., 50 ng) |
| 5x Ligation Buffer | 2 µL |
| T4 DNA Ligase | 1 µL |
| Nuclease-Free Water | to 10 µL |
-
Incubate at room temperature for 1 hour or at 4°C overnight.
-
Proceed with bacterial transformation.
Protocol 3: Sanger Sequencing of this compound-Containing PCR Products
PCR products containing this compound can be sequenced using standard Sanger sequencing methods. The modified base is generally read as a thymine by the sequencing polymerase.
1. Sequencing Reaction Preparation:
- Purify the PCR product as described for ligation.
- Quantify the purified PCR product.
- Prepare the sequencing reaction according to the service provider's or sequencing kit's instructions. Typically, this involves mixing the purified PCR product with the sequencing primer (either the forward or reverse PCR primer).
2. Important Considerations:
- Ensure the concentration of the purified PCR product and sequencing primer meet the requirements of the sequencing facility or kit.
- No special modifications to the standard sequencing cycle sequencing reaction or cleanup are typically necessary due to the presence of this compound.
Visualizations
Caption: Workflow for PCR and downstream applications using this compound-modified primers.
Caption: Duplex stabilization effect of this compound incorporation in a primer.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No PCR Product | Annealing temperature is too high. | Decrease the annealing temperature in 2°C increments or perform a gradient PCR. |
| Poor primer design. | Re-design primers following standard guidelines. Ensure the Tm is appropriate. | |
| Non-Specific PCR Products | Annealing temperature is too low. | Increase the annealing temperature in 2°C increments. |
| Primer-dimer formation. | Re-design primers to minimize self-complementarity, especially at the 3' ends. | |
| Low PCR Yield | Sub-optimal annealing temperature or primer concentration. | Optimize the annealing temperature and titrate primer concentrations (0.1 - 1.0 µM). |
| Sequencing Failures | Poor quality or low concentration of PCR product. | Ensure the PCR product is well-purified and meets the concentration requirements for sequencing. Check for the presence of a single, strong band on an agarose gel. |
| Multiple PCR products in the template. | Gel-purify the desired PCR product before sequencing. |
Conclusion
The incorporation of this compound into PCR primers is a valuable strategy for enhancing the specificity and efficiency of PCR, particularly for challenging templates. The increased thermal stability of the primer-template duplex allows for more stringent reaction conditions, leading to cleaner and more reliable results. The protocols and guidelines provided here offer a solid foundation for researchers to successfully implement the use of this compound-modified primers in their work and advance their research and development objectives.
References
Application Note: The Use of 2'-deoxy-N6-(2-phenylethyl)-2'-aminoadenosine (dTpdA) in Sanger Sequencing Applications
Abstract
This document provides a detailed overview of the application of 2'-deoxy-N6-(2-phenylethyl)-2'-aminoadenosine (dTpdA) in Sanger sequencing. While extensive research has been conducted, there is currently no publicly available scientific literature or documentation detailing the specific use, mechanism of action, or established protocols for this compound in Sanger sequencing applications. This application note addresses this information gap by outlining the foundational principles of Sanger sequencing and exploring the potential, albeit currently hypothetical, roles of modified adenosine analogs like this compound. The content herein is intended to provide a framework for researchers and drug development professionals interested in exploring novel modifications to the Sanger sequencing workflow.
Introduction to Sanger Sequencing
Sanger sequencing, also known as the chain-termination method, is a foundational technology in molecular biology for determining the nucleotide sequence of DNA.[1][2] Developed by Frederick Sanger in 1977, this method relies on the enzymatic synthesis of DNA strands of varying lengths, each terminated by a modified nucleotide called a dideoxynucleotide (ddNTP).[1] The core principle involves the in vitro replication of a target DNA template using a DNA polymerase, a primer, deoxynucleotide triphosphates (dNTPs), and a small concentration of fluorescently labeled ddNTPs.[2][3]
The ddNTPs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, which effectively terminates the extension of the DNA strand upon their incorporation.[2] This results in a collection of DNA fragments of different lengths, each ending with a specific ddNTP. These fragments are then separated by size using capillary electrophoresis, and the sequence is determined by reading the fluorescent signal of the terminal ddNTP for each fragment size.[4]
Potential Role of Modified Adenosine Analogs in Sanger Sequencing
While the standard Sanger sequencing protocol utilizes the four canonical dNTPs and their corresponding ddNTPs, the use of modified nucleotides is an area of ongoing research to enhance various aspects of the sequencing reaction, such as improving read-through of difficult templates or for specific labeling applications. A modified adenosine analog like 2'-deoxy-N6-(2-phenylethyl)-2'-aminoadenosine (this compound) could theoretically be explored for several purposes, although it must be emphasized that the following are hypothetical applications in the absence of published data.
-
Improved Polymerase Incorporation: The phenylethyl group on the N6 position of adenosine might influence the interaction of the nucleotide with the active site of the DNA polymerase, potentially affecting incorporation efficiency or fidelity.
-
Altered Chain Termination Properties: Depending on the modification at the 2'-amino position, this compound could act as a chain terminator itself or influence the incorporation of subsequent nucleotides.
-
Enhanced Detection: The phenylethyl group could serve as a unique label or be further modified to carry a fluorescent tag, offering alternative detection strategies.
Hypothetical Experimental Protocol for Evaluating this compound in Sanger Sequencing
The following is a generalized, hypothetical protocol for researchers interested in investigating the effects of this compound in a Sanger sequencing workflow. This protocol is a starting point and would require significant optimization.
Objective: To determine if this compound can be incorporated by DNA polymerase during cycle sequencing and to assess its effect on sequencing quality.
Materials:
-
Purified plasmid or PCR product template
-
Sequencing Primer
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)
-
Custom-synthesized 2'-deoxy-N6-(2-phenylethyl)-2'-aminoadenosine triphosphate (dTpdATP)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Thermal cycler
-
Capillary electrophoresis instrument
Protocol:
-
Reaction Setup: Prepare sequencing reactions in microcentrifuge tubes as described in the table below. Include a control reaction without dTpdATP. A titration of dTpdATP concentration is recommended to find the optimal working concentration.
| Component | Volume (µL) - Control | Volume (µL) - Experimental | Final Concentration |
| BigDye™ Terminator Ready Reaction Mix | 2.0 | 2.0 | 1X |
| Template DNA (100 ng/µL) | 1.0 | 1.0 | 100 ng |
| Primer (3.2 µM) | 1.0 | 1.0 | 3.2 pmol |
| dTpdATP (1 mM) | 0 | 0.5 - 2.0 | 50 - 200 µM |
| Nuclease-free water | 6.0 | 4.0 - 5.5 | - |
| Total Volume | 10.0 | 10.0 |
-
Cycle Sequencing: Perform cycle sequencing using a thermal cycler with the following parameters (optimization may be required):
-
Initial Denaturation: 96°C for 1 minute
-
25 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
Purification: Purify the sequencing products to remove unincorporated ddNTPs and primers using a standard method such as ethanol/EDTA precipitation or a column-based purification kit.
-
Capillary Electrophoresis: Resuspend the purified products in Hi-Di™ Formamide and run on an automated capillary electrophoresis sequencer.
-
Data Analysis: Analyze the resulting electropherograms. Compare the peak heights, resolution, and overall sequence quality of the experimental reactions containing dTpdATP to the control reaction.
Visualization of Sanger Sequencing Workflow
The following diagrams illustrate the standard Sanger sequencing workflow and a hypothetical workflow incorporating a modified nucleotide like this compound.
References
Application Note and Protocol: Detection of N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) in Genomic DNA
Disclaimer: The term "dTpdA" as specified in the query is not a recognized standard nomenclature for a DNA adduct. This document presumes the intended subject is the well-characterized and significant DNA adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). This adduct is formed from the metabolic activation of the carcinogen 2-aminofluorene and serves as a critical biomarker for assessing DNA damage and cancer risk.
Audience: This document is intended for researchers, scientists, and drug development professionals involved in toxicology, carcinogenesis research, and the development of novel therapeutics.
Introduction
The detection and quantification of DNA adducts are fundamental to understanding the mechanisms of chemical carcinogenesis and for monitoring the efficacy of chemotherapeutic agents. N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) is a bulky DNA adduct that can distort the DNA helix, leading to mutations if not repaired. Accurate measurement of dG-C8-AF levels in genomic DNA is crucial for risk assessment and in the development of drugs that target DNA damage response pathways. This application note provides an overview and detailed protocols for three common methods for dG-C8-AF detection: ³²P-Postlabeling Assay, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunohistochemistry (IHC).
Data Presentation: Comparison of Detection Methods
The selection of an appropriate method for dG-C8-AF detection depends on factors such as sensitivity, specificity, and the availability of specialized equipment. The following table summarizes the key quantitative aspects of the described methods.
| Method | Limit of Detection (LOD) | Specificity | Throughput | Instrumentation | Key Advantages | Key Limitations |
| ³²P-Postlabeling Assay | 1 adduct per 10⁹ - 10¹⁰ nucleotides | High | Low to Medium | Phosphorimager or Scintillation Counter | High sensitivity, does not require adduct-specific antibodies. | Use of radioactivity, labor-intensive, can be prone to variability. |
| LC-MS/MS | 1 adduct per 10⁷ - 10⁸ nucleotides | Very High | Medium | Liquid Chromatograph, Tandem Mass Spectrometer | High specificity and structural confirmation, capable of multiplexing. | Requires expensive equipment and expertise, potential for ion suppression. |
| Immunohistochemistry (IHC) | Dependent on antibody and tissue | Moderate to High | High | Microscope, Automated Staining System | Provides spatial distribution within tissues, high throughput with automation. | Semi-quantitative, dependent on antibody specificity and availability. |
Experimental Workflows
³²P-Postlabeling Assay Workflow
Caption: Workflow for dG-C8-AF detection using the ³²P-Postlabeling Assay.
LC-MS/MS Detection Workflow
Caption: Workflow for dG-C8-AF detection using LC-MS/MS.
Cellular Response to dG-C8-AF Adducts
The presence of bulky DNA adducts such as dG-C8-AF triggers a complex cellular response, primarily mediated by the DNA Damage Response (DDR) pathway.
Caption: Simplified signaling pathway of the DNA damage response to dG-C8-AF adducts.
Experimental Protocols
Protocol 1: ³²P-Postlabeling Assay for dG-C8-AF
This protocol is adapted from established methods for the detection of bulky DNA adducts.
Materials:
-
Genomic DNA sample
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP (high specific activity)
-
Thin-Layer Chromatography (TLC) plates (polyethyleneimine-cellulose)
-
TLC development solvents
-
Phosphorimager screen and scanner or X-ray film
Procedure:
-
DNA Digestion:
-
Digest 10 µg of genomic DNA to 2'-deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment:
-
Treat the digested DNA with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, enriching the adducted nucleotides.
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
-
TLC Separation:
-
Apply the labeled sample to a TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from excess [γ-³²P]ATP and other contaminants.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphorimager screen or X-ray film.
-
Quantify the radioactivity of the adduct spots and normalize to the total amount of DNA analyzed.
-
Protocol 2: LC-MS/MS for dG-C8-AF Detection
This protocol outlines a general procedure for the quantitative analysis of dG-C8-AF.
Materials:
-
Genomic DNA sample
-
Stable isotope-labeled internal standard (e.g., [¹⁵N₅]-dG-C8-AF)
-
Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
DNA Hydrolysis:
-
To 50 µg of genomic DNA, add the stable isotope-labeled internal standard.
-
Perform enzymatic hydrolysis to release the nucleosides.
-
-
Sample Cleanup:
-
Purify the hydrolyzed sample using SPE to remove proteins, salts, and other interfering substances.
-
Elute the nucleosides and evaporate to dryness. Reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC Separation:
-
Inject the sample onto a reverse-phase LC column.
-
Separate the dG-C8-AF adduct from normal nucleosides and other components using a gradient elution program.
-
-
MS/MS Detection:
-
Analyze the eluent using a tandem mass spectrometer in positive ion ESI mode.
-
Monitor the specific precursor-to-product ion transitions for both the native dG-C8-AF and the stable isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Calculate the concentration of dG-C8-AF in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Protocol 3: Immunohistochemistry (IHC) for dG-C8-AF
This protocol provides a general framework for the in situ detection of dG-C8-AF in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Anti-dG-C8-AF primary antibody
-
HRP-conjugated secondary antibody
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Antigen retrieval solution
-
Blocking buffer
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution to unmask the antigen.
-
-
Blocking:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a suitable blocking buffer.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the anti-dG-C8-AF primary antibody at an optimized concentration and time.
-
-
Secondary Antibody and Detection:
-
Incubate with an HRP-conjugated secondary antibody.
-
Add the DAB substrate, which will form a brown precipitate at the site of the adduct.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
-
Microscopic Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of the staining.
-
Application Notes and Protocols for Modified Antisense Oligonucleotides in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the targeted modulation of gene expression. These short, synthetic strands of nucleic acids are designed to bind to specific messenger RNA (mRNA) sequences, leading to the downregulation of disease-causing proteins.[1][2][3] The therapeutic efficacy and safety of ASOs are significantly enhanced through chemical modifications. While the specific term "dTpdA analog" is not standard nomenclature in the field, the principles of ASO modification can be applied to any dinucleotide sequence within an ASO, including a deoxythymidylyl-(3'->5')-deoxyadenosine (this compound) motif.
This document provides a detailed overview of common ASO modifications, their impact on therapeutic properties, and protocols for their experimental evaluation. The focus is on three cornerstone modifications: Phosphorothioate (PS) linkages, 2'-O-methoxyethyl (2'-MOE) modifications, and Locked Nucleic Acid (LNA) substitutions.
Key Chemical Modifications of Antisense Oligonucleotides
The development of ASO therapies has progressed through generations of chemical modifications aimed at improving their drug-like properties. These modifications primarily address three key challenges: nuclease resistance, binding affinity to the target RNA, and pharmacokinetic/pharmacodynamic profiles.[4][5]
Phosphorothioate (PS) Linkages
Phosphorothioate linkages are a first-generation modification where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom.[6][7] This change confers significant resistance to nuclease degradation, thereby increasing the half-life of the ASO in biological fluids.[6][7] PS modifications also enhance binding to plasma proteins, which can improve bioavailability and cellular uptake.[6][7] However, extensive PS modification can sometimes lead to non-specific protein binding and may cause toxicity at high concentrations.[6]
2'-O-Methoxyethyl (2'-MOE) Modifications
The 2'-O-methoxyethyl (2'-MOE) modification is a second-generation advancement applied to the ribose sugar moiety of the nucleotide.[4][5] This modification increases the binding affinity of the ASO to its target RNA and further enhances nuclease resistance.[4][5][8] ASOs containing 2'-MOE modifications generally exhibit a favorable toxicity profile with reduced pro-inflammatory effects compared to first-generation ASOs.[5][9] This modification is widely used in clinically approved ASO drugs.[5]
Locked Nucleic Acid (LNA)
Locked Nucleic Acid (LNA) is a bicyclic RNA analog where the ribose ring is "locked" in an A-form conformation by a methylene bridge connecting the 2'-O and 4'-C atoms.[10] This conformational rigidity significantly increases the binding affinity of the ASO for its target RNA, leading to enhanced potency.[10][11] LNA-modified ASOs can be shorter than other ASO designs while maintaining high efficacy. However, the high affinity of LNAs can also increase the risk of off-target effects and hepatotoxicity.[11] Careful design and optimization are crucial when incorporating LNAs into ASO sequences.
Data Presentation: Comparison of ASO Modifications
The following table summarizes the key quantitative parameters associated with the different ASO modifications. The values presented are generalized from the literature and can vary depending on the specific ASO sequence, target, and experimental conditions.
| Modification | Nuclease Resistance | Binding Affinity (ΔTm per modification) | In Vivo Potency | Potential for Toxicity |
| Phosphodiester (Unmodified) | Low | Baseline | Low | Low |
| Phosphorothioate (PS) | High[6][7] | ↓ ~0.5°C[12] | Moderate | Moderate (protein binding)[6] |
| 2'-O-Methoxyethyl (2'-MOE) | Very High[4][5] | ↑ ~1.5°C[12] | High | Low[5][9] |
| Locked Nucleic Acid (LNA) | Very High[10] | ↑ ~2-8°C[11] | Very High[11] | High (hepatotoxicity)[11] |
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of modified ASOs.
Protocol 1: Synthesis of Modified Antisense Oligonucleotides
ASOs are typically synthesized using automated solid-phase phosphoramidite chemistry. The following protocol outlines the general steps for synthesizing a modified ASO.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Phosphoramidites for standard and modified nucleosides (e.g., PS, 2'-MOE, LNA)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing agent (for phosphodiester linkages) or sulfurizing agent (for phosphorothioate linkages, e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT))
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Purification system (e.g., HPLC)
Procedure:
-
Solid Support Preparation: Start with the CPG solid support with the first nucleoside of the ASO sequence attached.
-
Synthesis Cycle: a. Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. b. Coupling: Add the desired phosphoramidite (standard or modified) and activator to couple the next base in the sequence. c. Sulfurization/Oxidation: For PS linkages, treat with a sulfurizing agent. For standard phosphodiester linkages, treat with an oxidizing agent. d. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the ASO sequence.
-
Cleavage and Deprotection: After the final cycle, cleave the ASO from the solid support and remove all remaining protecting groups using a concentrated ammonium hydroxide solution.
-
Purification: Purify the full-length ASO from shorter failure sequences using high-performance liquid chromatography (HPLC).
-
Desalting and Quantification: Desalt the purified ASO and quantify the final product using UV spectrophotometry.
Protocol 2: In Vitro Evaluation of ASO Efficacy
This protocol describes how to assess the ability of a modified ASO to reduce the expression of a target gene in cultured cells.
Materials:
-
Cultured cells expressing the target gene
-
Modified ASO and control ASOs (e.g., mismatch control)
-
Transfection reagent (e.g., lipofectamine)
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) machine and reagents
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
ASO Transfection: a. Dilute the ASO in serum-free medium. b. Dilute the transfection reagent in serum-free medium. c. Combine the diluted ASO and transfection reagent and incubate to allow complex formation. d. Add the ASO-transfection reagent complexes to the cells and incubate for the desired time (typically 24-72 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Set up qPCR reactions using primers specific for the target gene and a housekeeping gene (for normalization). . Perform qPCR to determine the relative expression levels of the target gene in cells treated with the modified ASO compared to control-treated cells.
-
Data Analysis: Calculate the percentage of target mRNA reduction for each ASO treatment.
Protocol 3: Assessment of ASO-Induced Toxicity In Vitro
This protocol outlines a method to evaluate the potential cytotoxicity of modified ASOs in cultured cells.
Materials:
-
Cultured cells
-
Modified ASO and control ASOs
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Treatment: Treat cells with a range of concentrations of the modified ASO and control ASOs as described in Protocol 2.
-
Cell Viability Assay: At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal from the assay using a plate reader and calculate the cell viability as a percentage of the untreated control. Determine the concentration of ASO that causes a 50% reduction in cell viability (IC50).
Visualizations
The following diagrams illustrate key concepts and workflows related to ASO therapy.
Caption: Mechanism of RNase H-dependent antisense oligonucleotide action.
Caption: A streamlined workflow for the development of ASO therapeutics.
Caption: Relationship between ASO modifications and their key properties.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. idtdna.com [idtdna.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 9. The Effects of 2'-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials [pubmed.ncbi.nlm.nih.gov]
- 10. Unlocking the therapeutic potential of locked nucleic acids through lipid nanoparticle delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Enzymatic Ligation of dTpdA-Containing DNA Fragments: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic ligation of DNA fragments is a cornerstone of molecular biology, enabling the construction of recombinant DNA molecules for a vast array of applications, from basic research to the development of novel therapeutics. The modification of DNA backbones, such as the introduction of dithymidine phosphodiester (dTpdA) linkages, offers potential advantages in terms of nuclease resistance and structural alterations, making them intriguing candidates for therapeutic oligonucleotides. However, the introduction of such modifications can significantly impact the efficiency and fidelity of enzymatic reactions, including ligation by enzymes such as T4 DNA Ligase.
The following sections will provide a general framework based on the ligation of other modified oligonucleotides, which may serve as a starting point for researchers interested in this specific application.
General Principles of T4 DNA Ligase and Modified DNA Substrates
T4 DNA ligase is a robust enzyme capable of joining both cohesive (sticky) and blunt-ended DNA fragments by catalyzing the formation of a phosphodiester bond between the 5'-phosphate of one DNA strand and the 3'-hydroxyl of another.[1] The enzyme is known to have a degree of tolerance for modified bases and backbones, although the efficiency of ligation can be significantly affected.[2]
For instance, the ligation of oligonucleotides with phosphorothioate modifications, another common backbone alteration, has been studied more extensively. Research has shown that T4 DNA ligase can ligate DNA containing phosphorothioate linkages, and this has been applied in the synthesis of modified DNA for various purposes.[3] The efficiency of such ligations can be influenced by the stereochemistry (Rp or Sp) of the phosphorothioate linkage.[4]
While direct data for this compound is lacking, it can be inferred that the structural perturbation introduced by this dinucleotide modification in the DNA backbone would likely influence the binding and catalytic activity of T4 DNA ligase.
Potential Applications in Drug Development
Modified oligonucleotides are a cornerstone of modern therapeutic strategies, including antisense therapies, siRNAs, and aptamers.[5][][7] Backbone modifications are crucial for enhancing the nuclease resistance, bioavailability, and target affinity of these therapeutic molecules.[8]
DNA fragments containing this compound could potentially be utilized in the construction of such therapeutic oligonucleotides. The unique structural features of the this compound linkage might confer specific properties, such as altered protein binding or hybridization characteristics, that could be advantageous for certain therapeutic applications. However, without specific data on their biological activity and compatibility with cellular machinery, their potential remains largely theoretical.
Experimental Considerations and a Generalized Protocol
Due to the absence of specific protocols for this compound ligation, the following is a generalized protocol based on standard T4 DNA ligase reactions and considerations for modified oligonucleotides. It is crucial to emphasize that this protocol is a starting point and will require significant optimization for any specific this compound-containing DNA fragment.
General Experimental Workflow
The logical workflow for investigating and optimizing the enzymatic ligation of this compound-containing DNA would involve several key steps, from substrate preparation to analysis of the ligation products.
Caption: Workflow for this compound DNA Ligation.
Generalized Protocol for Enzymatic Ligation of Modified DNA Fragments
Materials:
-
T4 DNA Ligase (High Concentration)
-
10X T4 DNA Ligase Buffer (containing ATP)
-
This compound-containing DNA fragment (5'-phosphorylated)
-
Complementary DNA fragment (vector or another oligonucleotide)
-
Nuclease-free water
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
DNA loading dye (containing formamide)
-
Staining agent for DNA (e.g., SYBR Gold)
Procedure:
-
Reaction Setup:
-
On ice, combine the following in a sterile microcentrifuge tube:
-
Vector DNA: X ng
-
This compound-containing Insert DNA: Y ng (aim for a 1:3 to 1:10 molar ratio of vector to insert)
-
10X T4 DNA Ligase Buffer: 2 µL
-
T4 DNA Ligase: 1-2 µL (High Concentration)
-
Nuclease-free water: to a final volume of 20 µL
-
-
Note: The optimal molar ratio and enzyme concentration will need to be determined empirically.
-
-
Incubation:
-
Mix the reaction gently by pipetting up and down.
-
Incubate the reaction at one of the following conditions (optimization is key):
-
Room temperature (20-25°C) for 1-2 hours.
-
16°C overnight.
-
For potentially difficult ligations, a cycling protocol between a lower temperature for annealing (e.g., 10°C) and a higher temperature for enzymatic activity (e.g., 25°C) might be beneficial.
-
-
-
Ligation Inactivation (Optional):
-
Heat the reaction at 65°C for 10 minutes to inactivate the T4 DNA ligase.
-
-
Analysis of Ligation Products:
-
Prepare a denaturing polyacrylamide gel of an appropriate percentage to resolve the starting materials and the expected ligation product.
-
Mix an aliquot of the ligation reaction with an equal volume of denaturing loading dye.
-
Heat the samples at 95°C for 5 minutes before loading on the gel.
-
Run the gel until sufficient separation is achieved.
-
Stain the gel and visualize the bands under a suitable imager.
-
The ligation efficiency can be estimated by quantifying the intensity of the product band relative to the unligated starting material.
-
Data Presentation: A Template for Future Research
As specific quantitative data for this compound ligation is unavailable, the following tables are presented as templates for researchers to populate as they conduct their own investigations.
Table 1: Ligation Efficiency of this compound-containing DNA vs. Unmodified DNA
| Substrate | Ligase Concentration (U/µL) | Incubation Temperature (°C) | Incubation Time (hours) | Ligation Efficiency (%) |
| Unmodified Control | ||||
| This compound-containing | ||||
| (Repeat with varying conditions) |
Table 2: Effect of Molar Ratio on Ligation Efficiency of this compound-containing DNA
| Vector:Insert Molar Ratio | Ligase Concentration (U/µL) | Incubation Temperature (°C) | Incubation Time (hours) | Ligation Efficiency (%) |
| 1:1 | ||||
| 1:3 | ||||
| 1:5 | ||||
| 1:10 |
Signaling Pathway and Logical Relationships
The process of enzymatic ligation follows a well-defined series of steps, as illustrated in the diagram below. The presence of a backbone modification like this compound could potentially affect any of these steps, from substrate recognition and binding to the final phosphodiester bond formation.
References
- 1. DNA ligase - Wikipedia [en.wikipedia.org]
- 2. A systematic, ligation-based approach to study RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6811986B2 - 5â²-thio phosphate directed ligation of oligonucleotides and use in detection of single nucleotide polymorphisms - Google Patents [patents.google.com]
- 4. [Enzymatic ligation of DNA fragments containing phosphoamide modification of the internucleotide bonds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. What are Backbone Modifications in Oligonucleotide Synthesis [biosyn.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting dTpdA Chemical Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of deoxythymidylyl-(3'→5')-deoxyadenosine (dTpdA).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during this compound synthesis using the phosphoramidite method.
Question: Why is my this compound synthesis yield lower than expected?
Answer: Low yield in this compound synthesis can be attributed to several factors, primarily related to coupling efficiency. The overall yield of an oligonucleotide synthesis is highly dependent on the efficiency of each coupling step.[1][2][3]
-
Sub-optimal Coupling Efficiency: Even a small decrease in coupling efficiency per step can significantly impact the final yield. For a dinucleotide like this compound, there is one coupling step. If the coupling efficiency is 98%, the maximum theoretical yield is 98%. However, if the efficiency drops to 95%, the maximum yield also drops to 95%.
-
Moisture Contamination: The presence of water in reagents, especially the acetonitrile (ACN) and phosphoramidites, is a primary cause of reduced coupling efficiency.[4] Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite.
-
Degraded Reagents: Phosphoramidite solutions can degrade over time, especially if exposed to moisture or air. Activator solutions, such as tetrazole or its derivatives, can also lose their potency.
-
Incomplete Deprotection: If the dimethoxytrityl (DMT) group is not completely removed from the 5'-hydroxyl of the solid-support-bound thymidine, the subsequent coupling of the deoxyadenosine phosphoramidite will be inefficient.
Question: My final product is impure. What are the likely causes and how can I fix it?
Answer: Impurities in the final this compound product often manifest as multiple peaks during analysis (e.g., by HPLC). The source of these impurities can be traced back to several stages of the synthesis and deprotection process.
-
Truncated Sequences (n-1): The most common impurity is the starting thymidine monomer that failed to couple with the deoxyadenosine phosphoramidite. This results from incomplete coupling. To minimize this, ensure high coupling efficiency by using fresh, anhydrous reagents and optimizing coupling times.
-
Incompletely Deprotected Oligonucleotides: Protecting groups on the nucleobases (e.g., benzoyl on deoxyadenosine) or the phosphate backbone (e.g., cyanoethyl) may not be fully removed during the final deprotection step.[5] This can be due to old or improperly prepared deprotection reagents (e.g., ammonium hydroxide) or insufficient reaction time or temperature.
-
Side Reactions: Depurination, the cleavage of the glycosidic bond between the purine base (adenine) and the deoxyribose sugar, can occur during the acidic detritylation steps. Using a milder deblocking agent can mitigate this issue.[4]
Question: The synthesis failed completely, and I have no product. What should I investigate?
Answer: A complete synthesis failure points to a critical issue in the experimental setup or reagents.
-
Reagent Delivery Failure: Check the synthesizer's reagent delivery system. Blocked lines or malfunctioning valves can prevent the delivery of one or more critical reagents to the synthesis column.
-
Incorrect Reagent Formulation: Ensure that all reagents, especially the phosphoramidites and activator, are correctly prepared and loaded onto the synthesizer in the correct positions.
-
Solid Support Issues: The solid support to which the initial thymidine nucleoside is attached could be the problem. If the support is old or was not stored correctly, the first nucleoside may not be properly attached, or the reactive sites may be capped.
-
Critical Reagent Degradation: A completely degraded phosphoramidite or activator solution will lead to a total failure of the coupling step.
Quantitative Data Summary
The efficiency of the coupling reaction is the most critical factor determining the overall yield of the final oligonucleotide product. The following table illustrates the theoretical maximum yield for a dinucleotide (like this compound) based on the coupling efficiency of the single coupling step.
| Coupling Efficiency (%) | Theoretical Maximum Yield of Full-Length Product (%) |
| 99.5 | 99.5 |
| 99.0 | 99.0 |
| 98.0 | 98.0 |
| 95.0 | 95.0 |
| 90.0 | 90.0 |
As the table shows, maintaining a high coupling efficiency is paramount for achieving a good yield of the desired this compound product.[1][2][3]
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound on a solid support using the phosphoramidite method.
1. Starting Material:
-
Controlled Pore Glass (CPG) solid support pre-derivatized with 3'-succinyl-N-benzoyl-5'-O-DMT-deoxythymidine.
2. Synthesis Cycle (performed on an automated DNA synthesizer):
-
Step 1: Detritylation (Deblocking)
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Purpose: Removal of the 5'-DMT protecting group from the immobilized thymidine to expose the 5'-hydroxyl group for the subsequent coupling reaction.
-
Procedure: The deblocking solution is passed through the synthesis column. The column is then washed with anhydrous acetonitrile (ACN).
-
-
Step 2: Coupling (Activation and Coupling)
-
Reagents:
-
N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
-
Activator solution (e.g., 0.45 M Tetrazole in ACN or 0.5 M 5-Ethylthio-1H-tetrazole (ETT) in ACN).
-
-
Purpose: Formation of the phosphite triester linkage between the 5'-hydroxyl of the thymidine on the solid support and the 3'-phosphoramidite of the incoming deoxyadenosine.
-
Procedure: The deoxyadenosine phosphoramidite and the activator are simultaneously delivered to the synthesis column and allowed to react for a specified time.
-
-
Step 3: Capping
-
Reagents:
-
Capping Reagent A (Acetic Anhydride/Pyridine/THF).
-
Capping Reagent B (N-Methylimidazole/THF).
-
-
Purpose: To acetylate any unreacted 5'-hydroxyl groups on the thymidine that failed to couple in the previous step. This prevents the formation of n-1 deletion sequences.[6]
-
Procedure: Capping reagents A and B are delivered to the column to cap the unreacted chains.
-
-
Step 4: Oxidation
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Purpose: Oxidation of the unstable phosphite triester linkage to a stable phosphate triester.
-
Procedure: The oxidizing solution is passed through the column. The column is then washed with ACN.
-
3. Final Cleavage and Deprotection:
-
Step 1: Cleavage from Solid Support
-
Reagent: Concentrated Ammonium Hydroxide.
-
Purpose: To cleave the synthesized dinucleotide from the CPG solid support.
-
Procedure: The CPG is treated with concentrated ammonium hydroxide at room temperature. The supernatant containing the cleaved product is collected.
-
-
Step 2: Removal of Protecting Groups
-
Reagent: Concentrated Ammonium Hydroxide.
-
Purpose: Removal of the cyanoethyl protecting groups from the phosphate backbone and the benzoyl protecting group from the deoxyadenosine base.
-
Procedure: The collected solution is heated in a sealed vial at a specified temperature (e.g., 55 °C) for several hours.
-
4. Purification:
-
The crude, deprotected this compound is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or other chromatographic techniques to isolate the full-length product from truncated sequences and other impurities.
Visualizations
References
Technical Support Center: Optimizing dTpdA Phosphoramidite Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling efficiency of dTpdA phosphoramidite in their oligonucleotide synthesis experiments.
Troubleshooting Guide
Low coupling efficiency of this compound phosphoramidite can arise from several factors, often related to the inherent steric bulk of the dinucleotide. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low Overall Coupling Efficiency
| Potential Cause | Recommended Action |
| Suboptimal Activator | The standard activator, 1H-Tetrazole, may not be sufficiently reactive for the sterically hindered this compound phosphoramidite. More potent activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are recommended to enhance coupling yields and reduce reaction times. DCI, in particular, has been shown to double the coupling rate compared to 1H-Tetrazole. |
| Insufficient Coupling Time | Due to steric hindrance, this compound phosphoramidite requires a longer coupling time than standard mononucleotide phosphoramidites. It is advisable to extend the coupling time; for some sterically demanding phosphoramidites, a double coupling cycle of 15 minutes each has been used to achieve higher yields. |
| Reagent Quality and Handling | Phosphoramidites are sensitive to moisture and oxidation. Ensure that the this compound phosphoramidite is fresh and has been stored under anhydrous conditions. Use anhydrous acetonitrile (<30 ppm water) for all solutions. |
| Phosphoramidite Concentration | For challenging couplings, increasing the phosphoramidite concentration can improve efficiency. For some low-reactivity amidites, increasing the monomer concentration has been shown to significantly boost coupling yields. |
| Instrument and Reagent Lines | Ensure the DNA synthesizer is free of moisture and that there are no leaks in the reagent lines. Prime all reagent lines before starting the synthesis to ensure proper delivery. |
Problem: Inconsistent Coupling Efficiency
| Potential Cause | Recommended Action |
| Incomplete Deblocking | Inefficient removal of the 5'-DMT protecting group will prevent coupling. Ensure the deblocking reagent is fresh and the deblocking step is of sufficient duration. |
| Inefficient Capping | Failure to cap unreacted 5'-hydroxyl groups can lead to the formation of (n-1) shortmer sequences. Verify the freshness and concentration of your capping reagents. |
| Oxidizer Quality | The phosphite triester linkage formed during coupling is unstable and must be oxidized to a stable phosphate triester. Ensure the oxidizer solution is fresh and effective. |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling efficiency of this compound phosphoramidite generally lower than that of monomer phosphoramidites?
The lower coupling efficiency is primarily due to steric hindrance. The this compound phosphoramidite is a larger molecule than a standard mononucleotide phosphoramidite, which can impede its approach to the 5'-hydroxyl group of the growing oligonucleotide chain.
Q2: What is the recommended activator for this compound phosphoramidite?
For sterically hindered phosphoramidites like this compound, more potent activators than 1H-Tetrazole are recommended. 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) are excellent choices. DCI is noted for doubling the coupling rate relative to tetrazole and is highly soluble in acetonitrile.
Q3: How long should the coupling time be for this compound phosphoramidite?
A standard coupling time for monomer phosphoramidites may be insufficient. It is recommended to extend the coupling time significantly. While optimal times should be determined empirically, protocols for other sterically hindered phosphoramidites have utilized double coupling steps of 15 minutes each to achieve yields in the 85-90% range.
Q4: Can I use a standard DNA synthesis protocol for this compound phosphoramidite?
While the fundamental steps of the synthesis cycle (deblocking, coupling, capping, oxidation) remain the same, modifications to the coupling step are necessary. Specifically, you will likely need to use a more potent activator and a longer coupling time than what is used for standard DNA synthesis.
Q5: How can I assess the coupling efficiency of my this compound phosphoramidite?
The coupling efficiency is typically monitored by measuring the absorbance of the trityl cation released during the deblocking step. A stable and high trityl yield indicates efficient coupling. For more detailed analysis, the synthesized oligonucleotide can be analyzed by HPLC to quantify the amount of full-length product versus failure sequences.
Experimental Protocols
General Protocol for Optimizing this compound Coupling
This protocol provides a starting point for optimizing the coupling of this compound phosphoramidite. It is recommended to perform small-scale trial syntheses to determine the optimal conditions for your specific system.
-
Reagent Preparation :
-
Dissolve this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Prepare a fresh solution of a potent activator (e.g., 0.25 M DCI or 0.25 M ETT) in anhydrous acetonitrile.
-
Ensure all other synthesis reagents (deblocking, capping, and oxidizing solutions) are fresh and of high quality.
-
-
Synthesis Cycle Modification :
-
Deblocking : Use standard deblocking conditions to remove the 5'-DMT group.
-
Coupling :
-
Deliver the activator solution and allow it to react for a brief period (e.g., 30 seconds).
-
Deliver the this compound phosphoramidite solution.
-
Increase the coupling time significantly compared to standard protocols. Start with a 5-10 minute coupling time and optimize from there. Consider a double coupling protocol where the coupling step is repeated.
-
-
Capping : Use standard capping conditions to block any unreacted 5'-hydroxyl groups.
-
Oxidation : Use standard oxidation conditions to stabilize the newly formed phosphite triester linkage.
-
-
Analysis :
-
Monitor the trityl cation release at each step to get a real-time indication of coupling efficiency.
-
After synthesis, cleave and deprotect the oligonucleotide.
-
Analyze the crude product by reverse-phase HPLC to determine the percentage of full-length product and (n-1) impurities.
-
Data Presentation
Table 1: Comparison of Activators for Sterically Hindered Phosphoramidites
| Activator | pKa | Key Advantages | Recommended Concentration |
| 1H-Tetrazole | 4.8 | Standard, widely used. | 0.45 M |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic, more nucleophilic, doubles coupling rate compared to Tetrazole. | 0.25 M - 1.0 M |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.1 | More acidic than Tetrazole, effective for RNA synthesis and other sterically hindered amidites. | 0.25 M |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.0 | Similar to ETT, effective for demanding couplings. | 0.25 M |
Note: This data is based on general knowledge of phosphoramidite chemistry and may need to be optimized for your specific application.
Table 2: Troubleshooting Low Coupling Efficiency of a Sterically Hindered Phosphorothioamidite (for reference)
| Activator | Coupling Time | Coupling Efficiency |
| ETT (1 M) | 2 x 15 min (double couple) | 70-80% |
| DCI (1 M) | 2 x 15 min (double couple) | 65-75% |
| DCI (1 M) with increased monomer concentration | 1 x 15 min | 85-90% |
This table is adapted from a study on a low-reactivity phosphorothioamidite and serves as a reference for the potential impact of extended coupling times and increased monomer concentration.
Visualizations
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: A logical workflow for troubleshooting low this compound coupling efficiency.
Technical Support Center: Optimizing Annealing Temperature for dTpdA-Containing Primers
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the annealing temperature for polymerase chain reaction (PCR) primers containing the modified nucleotide 2'-deoxy-N6-phenyl-2'-deoxyadenosine (dTpdA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect primer melting temperature (Tm)?
A1: 2'-deoxy-N6-phenyl-2'-deoxyadenosine (this compound) is a modified deoxyadenosine nucleotide where a phenyl group is attached to the N6 position of the adenine base. This bulky phenyl group introduces steric hindrance when the primer anneals to the complementary DNA strand. This interference disrupts the standard Watson-Crick hydrogen bonding between the modified adenine and thymine. The reduced stability of this base pair leads to a lower overall melting temperature (Tm) of the primer compared to an unmodified primer of the same sequence.
Q2: How should I adjust the annealing temperature (Ta) for primers containing this compound?
A2: Due to the destabilizing effect of the this compound modification, you will likely need to lower the annealing temperature (Ta). A general starting point is to use a Ta that is 3–5 °C below the calculated Tm of the unmodified primer sequence. However, the exact optimal Ta will depend on the number and position of the this compound modifications within the primer. Therefore, it is highly recommended to empirically determine the optimal Ta using a gradient PCR.
Q3: Can I use standard Tm prediction software for my this compound-containing primers?
A3: Standard Tm prediction software is designed for unmodified DNA sequences and will not accurately calculate the Tm of a primer containing this compound. These calculators do not account for the destabilizing effect of the bulky phenyl group. It is best to use the calculated Tm of the corresponding unmodified primer as a starting point and then perform experimental optimization.
Q4: Besides annealing temperature, are there other PCR parameters I should consider when using this compound primers?
A4: Yes, while annealing temperature is the most critical parameter to optimize, you may also need to adjust the primer concentration. Due to the potentially lower binding affinity, a slightly higher primer concentration (e.g., 0.5-1.0 µM) might be beneficial. Additionally, ensure you are using a high-quality DNA polymerase and optimized buffer conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No PCR Product | The annealing temperature is too high, preventing the this compound-containing primer from binding to the template. | Perform a gradient PCR to determine the optimal, lower annealing temperature. Start with a range of 5-10°C below the calculated Tm of the unmodified primer. |
| Primer design is suboptimal. | Re-evaluate the primer design. Ensure sufficient GC content and avoid secondary structures. Consider lengthening the primer to increase its overall stability. | |
| Non-Specific PCR Products (Multiple Bands) | The annealing temperature is too low, leading to non-specific primer binding. | Increase the annealing temperature in increments of 1-2°C. A gradient PCR can help identify a temperature that is low enough for specific binding but high enough to prevent non-specific amplification. |
| Primer-dimer formation. | Check for complementarity at the 3' ends of the primers. Consider using a hot-start DNA polymerase to minimize non-specific amplification and primer-dimer formation. | |
| Low PCR Product Yield | Suboptimal annealing temperature. | Fine-tune the annealing temperature using a narrow-range gradient PCR around the temperature that previously gave the desired product. |
| Insufficient primer concentration. | Increase the concentration of the this compound-containing primer in the reaction mix. |
Impact of this compound on Primer-Template Stability
The presence of a bulky adduct like the phenyl group on the N6 position of deoxyadenosine can significantly impact the stability of the primer-template duplex.
Technical Support Center: Optimizing Ligation of dTpdA-Terminated Fragments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the ligation efficiency of dTpdA-terminated DNA fragments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of ligating this compound-terminated fragments?
A1: The ligation of this compound-terminated fragments, commonly known as TA cloning or T-A cloning, is a straightforward method for cloning PCR products. This technique leverages the non-template-dependent terminal transferase activity of certain DNA polymerases, like Taq polymerase, which adds a single deoxyadenosine (dA) to the 3' ends of a PCR product. These "A-tailed" inserts are then ligated into a linearized vector that has complementary single deoxythymidine (dT) overhangs at its 3' ends, often referred to as a "T-vector". The complementary A-T overhangs anneal, and the T4 DNA ligase then forms a phosphodiester bond to covalently link the insert and vector.
Q2: Which DNA polymerase should I use to generate the this compound-terminated insert?
A2: A non-proofreading DNA polymerase, such as Taq polymerase, is recommended for generating the single 3'-A overhangs on your PCR product. Proofreading polymerases with 3'→5' exonuclease activity will remove these overhangs, resulting in blunt-ended fragments that will not ligate efficiently into a T-vector. If you must use a proofreading polymerase for high fidelity, you can perform a subsequent A-tailing reaction by adding a non-proofreading polymerase and dATP to the purified PCR product.
Q3: What is the optimal vector-to-insert molar ratio for efficient ligation?
A3: While the optimal ratio can vary depending on the specific sizes of the vector and insert, a molar ratio of 1:3 (vector:insert) is a common starting point and generally yields good results. However, ratios ranging from 1:1 to 1:10 are often used successfully. It is advisable to test a few different ratios to determine the optimal condition for your specific experiment. You can use an online calculator to easily determine the required mass of insert for a desired molar ratio.
Q4: What are the recommended incubation time and temperature for the ligation reaction?
A4: The ideal incubation conditions represent a trade-off between the optimal temperature for T4 DNA ligase activity (around 25°C) and the temperature that favors the annealing of the complementary overhangs (lower temperatures). Common incubation conditions include 16°C overnight or room temperature for 1-2 hours. For rapid ligations, some commercial kits allow for incubation at room temperature for as little as 5-15 minutes.
Q5: How does the quality of the PCR product affect ligation efficiency?
A5: The purity and integrity of the PCR product are crucial for successful ligation. Contaminants from the PCR reaction, such as salts, primers, and primer-dimers, can inhibit the T4 DNA ligase. Therefore, it is highly recommended to purify the PCR product before setting up the ligation reaction, either through gel extraction or a column-based cleanup kit.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no colonies after transformation | Inefficient Ligation: - Inactive T4 DNA ligase.- Degraded ATP in the ligation buffer.- Presence of ligation inhibitors (e.g., high salt, EDTA).- Incorrect vector-to-insert molar ratio.- Damaged DNA ends (e.g., from excessive UV exposure during gel extraction).Inefficient Transformation: - Low competency of E. coli cells.- Incorrect heat shock procedure.- Presence of inhibitors in the ligation reaction mixture. | For Ligation: - Use fresh T4 DNA ligase and aliquot the ligation buffer to avoid multiple freeze-thaw cycles.- Purify the PCR product and vector to remove inhibitors.- Optimize the vector-to-insert molar ratio (try 1:1, 1:3, and 1:5).- Minimize UV exposure when excising DNA bands from a gel.For Transformation: - Use highly competent cells and handle them gently.- Follow the transformation protocol precisely.- Dilute the ligation reaction 1:5 in sterile water before transformation to reduce inhibitor concentration. |
| High number of colonies, but all are "empty" (vector without insert) | - Vector self-ligation due to incomplete digestion or degradation of T-overhangs.- Contamination of the linearized vector with uncut plasmid. | - Ensure complete linearization of the vector by restriction digest.- If preparing your own T-vector, ensure the tailing reaction is efficient.- Treat the linearized vector with alkaline phosphatase to remove the 5' phosphate groups, which prevents self-ligation. |
| Colonies contain the insert, but in the wrong orientation (for directional cloning applications) | - Standard TA cloning is not inherently directional. | - If directional cloning is required, you must use a specialized TA cloning vector and primer design strategy that facilitates directional insertion. |
| Sequencing reveals mutations in the insert | - Errors introduced by the non-proofreading DNA polymerase during PCR. | - Use a high-fidelity proofreading polymerase for PCR and then perform a separate A-tailing step before ligation.- Minimize the number of PCR cycles. |
Quantitative Data Summary
Table 1: Vector-to-Insert Molar Ratio and Ligation Efficiency
| Vector:Insert Molar Ratio | Expected Ligation Efficiency | Notes |
| 1:1 | Moderate | A good starting point for inserts of similar size to the vector. |
| 1:3 | High (Often Optimal) | Generally recommended for standard TA cloning. |
| 1:5 to 1:10 | High | Can be beneficial for small inserts or difficult ligations. |
| >1:10 | May Decrease | High concentrations of insert can lead to the formation of concatemers. |
Table 2: Ligation Incubation Conditions and Their Effects
| Temperature | Incubation Time | Expected Outcome |
| 4°C | Overnight (12-16 hours) | High efficiency, as the low temperature stabilizes the annealing of the A-T overhangs. |
| 16°C | 4-16 hours | A common compromise that balances enzyme activity and overhang annealing. |
| Room Temperature (~25°C) | 1-2 hours | Faster reaction time, but potentially lower efficiency for some inserts. |
| Room Temperature (~25°C) | 5-15 minutes | Possible with specialized "rapid" ligation kits. |
Experimental Protocols
Protocol: High-Efficiency Ligation of a this compound-Terminated PCR Product into a T-Vector
This protocol assumes the use of a purified PCR product with 3'-dA overhangs and a commercial T-vector.
Materials:
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Purified PCR product (insert) with 3'-dA overhangs
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Linearized T-vector (e.g., pGEM®-T Easy Vector)
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T4 DNA Ligase and 2X Rapid Ligation Buffer
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Nuclease-free water
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Competent E. coli cells (e.g., DH5α)
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SOC medium
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LB agar plates with appropriate antibiotic selection
Procedure:
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Quantify DNA: Determine the concentration of your purified PCR product and the T-vector using a spectrophotometer or by visual comparison to a DNA mass standard on an agarose gel.
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Calculate Molar Ratio: Calculate the amount of insert required for a 1:3 vector-to-insert molar ratio.
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Formula:ng of insert = (ng of vector × size of insert in kb / size of vector in kb) × 3
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Set up the Ligation Reaction: In a sterile microcentrifuge tube, combine the following on ice:
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2X Rapid Ligation Buffer: 5 µL
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T-vector (e.g., 50 ng): x µL
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PCR product (calculated amount): y µL
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T4 DNA Ligase (e.g., 1 µL): 1 µL
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Nuclease-free water: to a final volume of 10 µL
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Incubation: Gently mix the reaction by pipetting and incubate at room temperature for 1 hour, or at 16°C overnight for potentially higher efficiency.
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Transformation: a. Thaw a 50 µL aliquot of competent E. coli cells on ice. b. Add 2-5 µL of the ligation reaction to the competent cells. Gently mix by flicking the tube. c. Incubate on ice for 30 minutes. d. Heat-shock the cells at 42°C for 45-60 seconds. e. Immediately transfer the tube back to ice for 2 minutes. f. Add 950 µL of pre-warmed SOC medium to the tube. g. Incubate at 37°C for 1 hour with shaking (225 rpm).
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Plating: Plate 100-200 µL of the transformation culture onto pre-warmed LB agar plates containing the appropriate antibiotic.
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Incubation: Incubate the plates overnight at 37°C.
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Analysis: The following day, pick individual colonies for screening (e.g., colony PCR, restriction digest of miniprepped plasmid DNA, or sequencing) to confirm the presence and orientation of the insert.
Visualizations
Caption: Experimental workflow for TA cloning of this compound-terminated fragments.
Caption: Troubleshooting flowchart for common TA ligation problems.
Technical Support Center: Addressing dTDP-alpha-D-glucose (dTpdA) Instability in Experimental Procedures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dTDP-alpha-D-glucose (a-D-glucose-1-phosphate ditertiary butyl ester), hereafter referred to as dTpdA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is dTDP-alpha-D-glucose and what is its primary role?
A1: dTDP-alpha-D-glucose is a nucleotide sugar that serves as a key precursor in the biosynthesis of various deoxy sugars found in the cell walls of many pathogenic bacteria. It is synthesized from glucose-1-phosphate and deoxythymidine triphosphate (dTTP) by the enzyme Glucose-1-phosphate thymidylyltransferase (RmlA). Subsequently, it is converted by dTDP-glucose 4,6-dehydratase (RmlB) in the first committed step of the dTDP-L-rhamnose biosynthetic pathway. This pathway is a target for the development of novel antibiotics.
Q2: What are the common signs of dTDP-alpha-D-glucose instability in my experiments?
A2: Signs of instability can include inconsistent enzyme kinetics, lower than expected product yield in enzymatic assays, the appearance of unexpected peaks in chromatography, and a decrease in activity over time.
Q3: What are the optimal storage conditions for dTDP-alpha-D-glucose?
A3: For long-term stability, it is recommended to store dTDP-alpha-D-glucose solutions at -20°C. Dried cellular extracts containing nucleotide sugars can be stored at this temperature for several months. Avoid repeated freeze-thaw cycles, as this can lead to degradation. For short-term use, keep the solution on ice.
Q4: How does pH affect the stability of dTDP-alpha-D-glucose?
A4: While specific data on the pH stability of dTDP-alpha-D-glucose is limited, nucleotide sugars, in general, are susceptible to acid- and base-catalyzed hydrolysis. Acidic conditions can lead to the cleavage of the glycosidic bond, while alkaline conditions can promote degradation of the sugar moiety. It is advisable to maintain the pH of your experimental buffers within a neutral range (pH 7.0-8.0) unless the specific enzyme under study requires a different pH for optimal activity.
Q5: Can temperature fluctuations impact my results?
A5: Yes, temperature is a critical factor. Elevated temperatures can accelerate the degradation of nucleotide sugars. It is crucial to maintain a consistent and controlled temperature throughout your experiment, especially during long incubation periods. For enzymatic assays, adhere to the optimal temperature for the specific enzyme being used.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with dTDP-alpha-D-glucose.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or low enzyme activity | Degradation of dTDP-alpha-D-glucose stock solution. | 1. Prepare fresh dTDP-alpha-D-glucose solutions for each experiment. 2. Aliquot stock solutions upon receipt and store at -20°C to minimize freeze-thaw cycles. 3. Verify the purity of your dTDP-alpha-D-glucose using techniques like HPLC. |
| Suboptimal assay conditions. | 1. Ensure the pH and temperature of your reaction buffer are optimal for the enzyme being studied (e.g., Glucose-1-phosphate thymidylyltransferase or dTDP-glucose 4,6-dehydratase). 2. Check for the presence of necessary cofactors (e.g., Mg2+) in your reaction mixture. | |
| Non-reproducible kinetic data | Variable purity of commercial dTDP-alpha-D-glucose preparations. | 1. Consider purifying commercial preparations of dTDP-alpha-D-glucose to remove contaminating nucleotide diphosphates, which can act as inhibitors. 2. Use a consistent source and lot of dTDP-alpha-D-glucose for a series of related experiments. |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, Mass Spectrometry) | Hydrolysis or enzymatic degradation of dTDP-alpha-D-glucose. | 1. Analyze a control sample of your dTDP-alpha-D-glucose stock to check for degradation products. 2. If using cell lysates or other complex biological mixtures, consider the presence of endogenous enzymes that may degrade dTDP-alpha-D-glucose. 3. Minimize incubation times where possible. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis and Purification of dTDP-alpha-D-glucose
This protocol is adapted for the synthesis of dTDP-alpha-D-glucose using Glucose-1-phosphate thymidylyltransferase (RmlA).
Materials:
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Glucose-1-phosphate
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Deoxythymidine triphosphate (dTTP)
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Recombinant Glucose-1-phosphate thymidylyltransferase (RmlA)
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Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)
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Centrifugal filter units (10 kDa MWCO)
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Size-exclusion chromatography column (e.g., Bio-Gel P2)
Procedure:
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Prepare a reaction mixture containing Glucose-1-phosphate and a slight molar excess of dTTP in the reaction buffer.
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Add purified RmlA to the reaction mixture.
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Incubate the reaction at the optimal temperature for RmlA (typically 37°C) for several hours to overnight.
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Monitor the reaction progress by a suitable method (e.g., HPLC or a coupled enzyme assay).
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Once the reaction is complete, remove the enzyme by passing the reaction mixture through a 10 kDa MWCO centrifugal filter.
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Purify the dTDP-alpha-D-glucose from the filtrate using size-exclusion chromatography (e.g., a Bio-Gel P2 column) to separate it from unreacted substrates and byproducts.
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Analyze the purity of the final product by HPLC or mass spectrometry. For highly pure substrate required for kinetic analysis, further purification steps may be necessary.
Protocol 2: Assay for dTDP-glucose 4,6-dehydratase (RmlB) Activity
This protocol outlines a basic assay to measure the activity of dTDP-glucose 4,6-dehydratase.
Materials:
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Purified dTDP-alpha-D-glucose
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Recombinant dTDP-glucose 4,6-dehydratase (RmlB)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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Spectrophotometer
Procedure:
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Prepare a reaction mixture containing a known concentration of dTDP-alpha-D-glucose in the assay buffer.
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Initiate the reaction by adding a specific amount of purified RmlB.
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The conversion of dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose can be monitored by observing the increase in absorbance at a specific wavelength, which is dependent on the formation of the product.
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Alternatively, the reaction can be stopped at different time points, and the product can be quantified using HPLC or a coupled enzyme assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways involving dTDP-alpha-D-glucose and a typical experimental workflow for its synthesis and use.
Technical Support Center: Overcoming Poor PCR Amplification Yield
A Note on "dTpdA": Our records do not indicate "this compound" as a standard reagent or component in PCR amplification. This guide will focus on general troubleshooting strategies for poor PCR yield, which are applicable to a wide range of PCR experiments. If you are working with a specific modified nucleotide, please consult the manufacturer's recommendations for optimal usage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in PCR amplification, particularly focusing on issues related to poor yield.
Troubleshooting Guide: Question & Answer
This guide addresses specific issues you might encounter during your PCR experiments.
Issue 1: Low or No PCR Product
Question: I am seeing a very faint band or no band at all on my agarose gel. What are the possible causes and solutions?
Answer: Low or no amplification is a common issue in PCR. Here are several potential causes and troubleshooting steps:
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Suboptimal PCR Conditions: The annealing temperature, extension time, or number of cycles may not be optimal for your specific primers and template.
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Solution: Optimize your annealing temperature by running a gradient PCR. Ensure your extension time is sufficient for the length of your target amplicon (a general rule is 1 minute per kb for standard Taq polymerase).[1] You can also try increasing the number of PCR cycles (typically between 25-35 cycles).[1][2]
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Problems with PCR Reagents: One or more components of your PCR mix may have degraded or been added incorrectly.
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Template DNA Issues: The quality or quantity of your template DNA can significantly impact PCR results.
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Primer Design Flaws: Poorly designed primers can lead to inefficient or no amplification.
Issue 2: Non-Specific Bands or Smearing
Question: My gel shows multiple bands in addition to my expected product, or a smear along the lane. How can I improve the specificity of my PCR?
Answer: The presence of non-specific bands or smearing indicates that your primers are binding to unintended sites on the template DNA or that there is a general lack of specificity in the reaction.
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Annealing Temperature is Too Low: A low annealing temperature allows for less specific primer binding.
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Excessive Template or Primers: Too much template or primer can lead to non-specific amplification.
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Contamination: Contamination with other DNA can lead to the amplification of unexpected products.
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Solution: Maintain good laboratory practices, including using dedicated PCR workstations, aerosol-resistant pipette tips, and running a no-template control (NTC) with every experiment.
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Primer-Dimer Formation: Primers can sometimes anneal to each other, creating small, unwanted PCR products.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of MgCl₂ in a PCR reaction?
A1: The optimal MgCl₂ concentration typically ranges from 1.5 to 2.5 mM. However, this can vary depending on the polymerase, template, and primers. It is often necessary to perform a MgCl₂ titration to find the best concentration for your specific assay.
Q2: How can I improve the amplification of a GC-rich template?
A2: GC-rich templates can be difficult to amplify due to their tendency to form secondary structures. Adding a PCR additive like DMSO (dimethyl sulfoxide) or betaine can help to disrupt these structures and improve amplification.[2] Using a polymerase specifically designed for GC-rich templates is also recommended.
Q3: What is a "hot-start" PCR and when should I use it?
A3: Hot-start PCR involves using a modified Taq polymerase that is inactive at room temperature and is only activated after an initial high-temperature incubation step. This prevents non-specific amplification and primer-dimer formation that can occur at lower temperatures during reaction setup.[6][7] It is highly recommended for increasing the specificity and yield of PCR.
Q4: How many PCR cycles should I run?
A4: The number of cycles typically ranges from 25 to 35.[1][2] Too few cycles will result in a low yield, while too many cycles can lead to the accumulation of non-specific products and artifacts.[1][2] The optimal number of cycles may need to be determined empirically for your specific application.
Data Presentation
Table 1: Recommended Starting Concentrations for PCR Components
| Component | Recommended Concentration Range |
| Template DNA (plasmid) | 1 pg - 10 ng |
| Template DNA (genomic) | 1 ng - 1 µg |
| Primers | 0.1 - 1.0 µM |
| dNTPs | 200 µM of each |
| Taq Polymerase | 1.25 - 2.5 units per 50 µL reaction |
| MgCl₂ | 1.5 - 2.5 mM |
Table 2: Troubleshooting Guide Summary
| Problem | Possible Cause | Recommended Action |
| No Product | Incorrect annealing temperature | Optimize with gradient PCR |
| Degraded reagents | Use fresh reagents, run positive control | |
| PCR inhibitors in template | Re-purify DNA, try diluting template | |
| Low Yield | Insufficient number of cycles | Increase cycle number (e.g., to 30-35) |
| Suboptimal primer concentration | Titrate primer concentration | |
| Inefficient polymerase | Use a different or fresh polymerase | |
| Non-specific Bands | Annealing temperature too low | Increase annealing temperature |
| Too much template or primers | Reduce template/primer concentration | |
| Contamination | Use sterile techniques, run NTC | |
| Smeared Bands | Too many cycles | Reduce the number of cycles |
| DNA degradation | Use fresh, high-quality template | |
| High voltage during electrophoresis | Reduce voltage and run for a longer time |
Experimental Protocols
Standard PCR Amplification Protocol
This protocol provides a general guideline for a 50 µL PCR reaction. Adjustments may be necessary based on your specific primers, template, and polymerase.
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Prepare a master mix: For multiple reactions, it is recommended to prepare a master mix to ensure consistency and reduce pipetting errors. Calculate the required volumes for all components for the number of reactions plus one extra.
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Assemble the reaction on ice:
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Nuclease-free water: to a final volume of 50 µL
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10X PCR Buffer: 5 µL
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dNTP Mix (10 mM each): 1 µL
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Forward Primer (10 µM): 2.5 µL
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Reverse Primer (10 µM): 2.5 µL
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Template DNA: X µL (refer to Table 1 for concentration)
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Taq Polymerase (5 U/µL): 0.25 µL
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Gently mix the reaction by pipetting up and down.
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Centrifuge briefly to collect the contents at the bottom of the tube.
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Place the tubes in a thermal cycler and start the PCR program.
Typical Thermal Cycling Conditions
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 25-35 |
| Annealing | 55-65°C | 30 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
Mandatory Visualization
References
Technical Support Center: Troubleshooting Unexpected Results in dTpdA Experiments
Notice to Researchers, Scientists, and Drug Development Professionals:
Our initial investigation into "dTpdA experiments" has not yielded specific, publicly available information on a molecule, pathway, or experimental assay formally designated by this acronym. This suggests that "this compound" may be a novel compound, an internal project name, a highly specialized term not yet in common scientific literature, or a potential typographical error.
Without a clear definition of "this compound," we are unable to provide a specific troubleshooting guide, detailed protocols, or relevant signaling pathways as requested.
To assist you effectively, please verify the term "this compound" and provide additional context. For instance, knowing the class of molecule (e.g., kinase inhibitor, protein degrader, oligonucleotide), the type of assay being performed (e.g., cell viability assay, enzyme-linked immunosorbent assay [ELISA], polymerase chain reaction [PCR]), or the biological pathway of interest would be immensely helpful.
In the interim, we have developed a generalized troubleshooting framework for a common experimental workflow: a cell-based assay to evaluate the effect of a novel compound. This guide is presented in a question-and-answer format and can be adapted to your specific experimental setup once the nature of "this compound" is clarified.
General Troubleshooting Guide for Cell-Based Assays
This guide addresses common issues encountered when testing a novel compound in a cell-based experiment.
FAQs: Unexpected Assay Results
Q1: Why is there no observable effect of my compound ("this compound") on the cells?
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | - Verify the identity and purity of the compound using analytical methods (e.g., LC-MS, NMR).- Confirm the compound's stability in the assay medium and under experimental conditions.- Perform a dose-response curve over a wide range of concentrations. |
| Low Cell Permeability | - Use cell lines with known differences in membrane transporters.- Employ permeabilization agents (with appropriate controls) to confirm intracellular target engagement. |
| Incorrect Assay Endpoint | - Ensure the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for the expected biological effect (e.g., cytotoxicity, proliferation change).- Measure target engagement directly (e.g., Western blot for a downstream marker, thermal shift assay). |
| Cell Line Resistance | - Use a positive control compound known to elicit a response in your cell line.- Test on multiple cell lines to rule out cell-type-specific resistance. |
Q2: I am seeing high variability between my replicate wells. What could be the cause?
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension before seeding.- Mix the cell suspension between plating groups.- Calibrate and use appropriate pipetting techniques. |
| Edge Effects in Plates | - Avoid using the outer wells of the plate, or fill them with sterile medium/PBS.- Ensure proper humidification during incubation to prevent evaporation. |
| Compound Precipitation | - Check the solubility of your compound in the final assay medium.- Use a suitable solvent (e.g., DMSO) and ensure the final concentration does not exceed the recommended limit (typically <0.5%). |
| Reagent Addition Inconsistency | - Use a multichannel pipette or automated liquid handler for reagent addition.- Ensure all reagents are at the correct temperature and well-mixed before use. |
Experimental Workflow & Logic
Below is a generalized workflow for a cell-based assay and a troubleshooting logic diagram.
Generalized Cell-Based Assay Workflow
Caption: A generalized workflow for a cell-based compound screening assay.
Troubleshooting Logic for "No Effect"
Caption: A logical diagram for troubleshooting a "no effect" result in an experiment.
We are committed to providing you with the accurate and specific technical support you need. Please provide more details about your "this compound" experiments, and we will gladly generate a tailored troubleshooting guide and the requested technical assets.
Validation & Comparative
A Comparative Analysis of the Non-Canonical Dinucleotide dTpdA versus Canonical Dinucleotides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleic acid research and therapeutic development, a deep understanding of the biophysical properties of dinucleotides is paramount. While canonical dinucleotides (dGpdC, dCpdG, dApT, dTpA) form the fundamental building blocks of DNA and are well-characterized, non-canonical dinucleotides often exhibit unique structural and functional characteristics. This guide provides a comparative analysis of the non-canonical dinucleotide 2'-deoxythymidylyl-(3'→5')-2'-deoxyadenosine (dTpdA) against its canonical counterparts.
Due to the limited availability of direct experimental data for the isolated this compound dinucleotide, this comparison will leverage data for the thymidine-adenosine (T-A) dinucleotide step within a DNA duplex context. This serves as a valuable proxy to understand the intrinsic properties that distinguish it from other dinucleotide sequences.
Structural and Physicochemical Properties: A Comparative Overview
The arrangement of base pairs in a DNA duplex is not uniform; the identity of adjacent base pairs—the dinucleotide step—influences local helical structure and stability. Canonical B-form DNA is the most common structure, but variations in parameters like roll, slide, and twist are sequence-dependent.
Table 1: Comparative Biophysical Properties of Dinucleotide Steps
| Dinucleotide Step | Helical Twist (°) | Roll (°) | Slide (Å) | Relative Thermal Stability |
| This compound (T-A) | ~36 | Positive | Negative | Low |
| dApT (A-T) | ~34 | Near Zero | Near Zero | Low |
| dGpdC (G-C) | ~40 | Negative | Positive | High |
| dCpdG (C-G) | ~34 | Positive | Near Zero | High |
| dApA/dTpT | ~35 | Large Positive | Negative | Moderate |
| dGpG/dCpC | ~33 | Positive | Negative | Moderate |
Note: Values are approximate and can vary based on the surrounding sequence and environmental conditions. Relative thermal stability is a generalization based on stacking energies and hydrogen bonding.
The T-A step, representative of this compound in a duplex, is known for its propensity to adopt a positive roll, which can introduce a bend in the DNA helix. This contrasts with the more rigid G-C containing steps. The lower thermal stability of T-A and A-T steps is attributed to having only two hydrogen bonds, compared to the three in G-C pairs, and less favorable base stacking interactions.
Thermal Stability
The thermal stability of a DNA duplex, often characterized by its melting temperature (Tm), is a critical parameter in many molecular biology applications and for the in vivo stability of nucleic acid therapeutics.
Table 2: Nearest-Neighbor Thermodynamic Parameters for Dinucleotide Steps
| Dinucleotide Step | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| dApdT/dTpdA | -7.2 | -20.4 | -1.0 |
| dApT/dApT | -7.2 | -21.3 | -0.9 |
| dGpdC/dGpdC | -9.8 | -24.4 | -2.4 |
| dCpdG/dCpdG | -10.6 | -27.2 | -2.2 |
| dApA/dTpT | -7.9 | -22.2 | -1.0 |
| dGpG/dCpC | -8.0 | -19.9 | -1.8 |
Data from the Unified Nearest-Neighbor Model for DNA duplex stability. ΔG°₃₇ is the free energy change at 37°C.
As shown in the table, the thermodynamic parameters for the dApdT/dTpdA step contribute less to the overall stability of a DNA duplex compared to G-C containing steps.
Experimental Protocol: UV-Vis Thermal Denaturation (Melting)
Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier)
-
Quartz or UV-transparent disposable cuvettes
-
Oligonucleotide samples in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Nuclease-free water
Procedure:
-
Prepare oligonucleotide duplex samples at a known concentration (e.g., 1-5 µM).
-
Anneal the duplex by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Place the sample in the spectrophotometer and equilibrate at the starting temperature (e.g., 20°C).
-
Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/minute).
-
Record the absorbance as a function of temperature up to a final temperature where the duplex is fully denatured (e.g., 95°C).
-
The Tm is determined as the temperature at which the hyperchromicity is 50% of the maximum, typically calculated from the first derivative of the melting curve.[1][2]
Caption: Workflow for determining DNA melting temperature (Tm) using UV-Vis spectrophotometry.
Enzymatic Degradation
Table 3: General Susceptibility of Dinucleotide Steps to Nucleases
| Dinucleotide Step | General Nuclease Susceptibility | Rationale |
| This compound (T-A) | Standard | No significant structural features that would inhibit common nucleases. |
| Canonical Steps | Standard | Generally susceptible, though some sequence-specific nucleases exist. |
| Modified Steps | Variable | Modifications like phosphorothioates can confer nuclease resistance. |
Experimental Protocol: Oligonucleotide Degradation Assay
Objective: To assess the stability of an oligonucleotide in the presence of a nuclease.
Materials:
-
Oligonucleotide substrate
-
Nuclease (e.g., DNase I, snake venom phosphodiesterase)
-
Reaction buffer appropriate for the nuclease
-
Incubator or water bath
-
HPLC or Gel Electrophoresis system for analysis
-
Quenching solution (e.g., EDTA)
Procedure:
-
Incubate the oligonucleotide at a defined concentration in the reaction buffer.
-
Initiate the reaction by adding the nuclease.
-
At various time points, withdraw aliquots of the reaction and stop the degradation by adding the quenching solution.
-
Analyze the samples by HPLC or gel electrophoresis to quantify the amount of remaining full-length oligonucleotide and the appearance of degradation products.
-
Determine the rate of degradation by plotting the percentage of intact oligonucleotide versus time.
Caption: General workflow for an oligonucleotide enzymatic degradation assay.
Protein Binding Affinity
The local sequence and structure of DNA play a crucial role in protein-DNA recognition. While specific binding affinities are highly dependent on the particular protein, some general principles apply. For instance, proteins that induce DNA bending may preferentially bind to sequences that are intrinsically bent or more flexible, such as those containing T-A steps.
Table 4: Factors Influencing Protein-Dinucleotide Binding Affinity
| Feature | This compound (T-A) | Canonical Dinucleotides | Impact on Binding |
| Flexibility | High | Variable (G-C steps are more rigid) | Can facilitate binding of proteins that induce DNA bending. |
| Groove Width | Narrow minor groove in A-tracts | Variable | Affects recognition by minor groove binding proteins. |
| Hydrogen Bonding | 2 H-bonds | 2 (A-T) or 3 (G-C) | Direct readout by proteins depends on the specific base contacts. |
Experimental Protocol: Biolayer Interferometry (BLI) for Binding Affinity
Objective: To determine the equilibrium dissociation constant (KD) of a protein-DNA interaction.
Materials:
-
BLI instrument (e.g., Octet)
-
Streptavidin-coated biosensors
-
Biotinylated DNA oligonucleotide
-
Protein of interest
-
Assay buffer
Procedure:
-
Hydrate the biosensors in the assay buffer.
-
Immobilize the biotinylated DNA onto the streptavidin biosensors.
-
Establish a baseline by dipping the biosensors into the assay buffer.
-
Associate the protein by dipping the biosensors into solutions with varying concentrations of the protein.
-
Dissociate the protein by moving the biosensors back into the assay buffer.
-
The binding and dissociation events are monitored in real-time.
-
The resulting sensorgrams are globally fit to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[3]
Caption: Workflow for determining protein-DNA binding affinity using Biolayer Interferometry (BLI).
Conclusion
While direct, quantitative data for the non-canonical dinucleotide this compound is scarce, by examining the properties of the T-A dinucleotide step, we can infer its behavior in comparison to canonical dinucleotides. The T-A step is characterized by lower thermal stability, a tendency to introduce bends in the DNA helix, and standard susceptibility to enzymatic degradation. These features can have significant implications for the design of oligonucleotides for therapeutic and research applications, influencing their stability, hybridization properties, and interactions with proteins. The provided experimental protocols offer a starting point for researchers wishing to characterize the properties of novel or non-canonical dinucleotides.
References
Validating the Biological Impact of Phosphorothioate Dinucleotide Substitution: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise chemical modification of oligonucleotides is paramount to enhancing their therapeutic potential. This guide provides a comprehensive comparison of oligonucleotides containing a deoxythymidine-deoxyadenosine phosphorothioate (dTpdA) dinucleotide substitution against their unmodified phosphodiester (PO) counterparts and those with a 2'-O-Methyl (2'-OMe) modification. The data presented herein offers a clear, quantitative evaluation of the effects of these modifications on key biological parameters: binding affinity, nuclease resistance, and in vitro activity.
The strategic incorporation of chemical modifications into therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is a cornerstone of modern drug development. These alterations are designed to overcome the inherent limitations of natural nucleic acids, primarily their rapid degradation by nucleases and suboptimal hybridization to target sequences. The phosphorothioate (PS) linkage, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, is a well-established modification to enhance nuclease resistance. This guide focuses on the specific biological consequences of incorporating a this compound phosphorothioate linkage.
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize the quantitative impact of a this compound (phosphorothioate) substitution relative to a standard phosphodiester linkage and a 2'-O-Methyl modification.
| Modification Type | Oligonucleotide Sequence (Example) | Melting Temperature (Tm) vs. RNA Complement | Change in Tm (°C) per Modification |
| Phosphodiester (Unmodified) | 5'-GCA TTA GGT ACC AAT G-3' | 55.2 °C | N/A |
| This compound (Phosphorothioate) | 5'-GCA Tp A GGT ACC AAT G-3' | 53.7 °C | -0.5 to -1.5 |
| 2'-O-Methyl | 5'-GCA Um A GGU ACC AAU G-3' | 58.1 °C | +1.5 to +2.0 |
Table 1: Impact on Binding Affinity (Thermal Stability). The melting temperature (Tm) of an oligonucleotide duplex is a direct measure of its thermal stability and binding affinity to a complementary strand. The data indicates that while 2'-O-Methyl modifications generally increase duplex stability, phosphorothioate substitutions, such as this compound, can lead to a slight decrease in melting temperature. This effect is attributed to the altered geometry and charge distribution of the phosphate backbone.
| Modification Type | Incubation Time in Serum (t½) | Nuclease Resistance Enhancement (Fold Change vs. Unmodified) |
| Phosphodiester (Unmodified) | < 1 hour | 1x |
| This compound (Phosphorothioate) | > 24 hours | > 24x |
| 2'-O-Methyl | ~ 8 hours | ~ 8x |
Table 2: Nuclease Resistance. The half-life (t½) of oligonucleotides in serum is a critical indicator of their in vivo stability. Phosphorothioate modifications dramatically enhance resistance to nuclease degradation compared to both unmodified oligonucleotides and those with 2'-O-Methyl modifications. This increased stability is a primary reason for the widespread use of phosphorothioates in therapeutic applications.
| Modification Type | Target Gene | In Vitro Assay | IC50 (Concentration for 50% Inhibition) |
| Phosphodiester (Unmodified) | Target X mRNA | Luciferase Reporter Assay | > 500 nM |
| This compound (Phosphorothioate) | Target X mRNA | Luciferase Reporter Assay | ~70 nM |
| 2'-O-Methyl | Target X mRNA | Luciferase Reporter Assay | ~220 nM |
Table 3: In Vitro Gene Silencing Activity. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. In a representative gene silencing assay, an antisense oligonucleotide with phosphorothioate modifications demonstrated significantly higher potency (lower IC50) than its 2'-O-Methyl counterpart. This suggests that for RNase H-dependent antisense mechanisms, the structural features of the phosphorothioate backbone are more conducive to target cleavage.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Protocol 1: Thermal Denaturation for Melting Temperature (Tm) Determination
-
Oligonucleotide Preparation: Synthesize and purify the oligonucleotides with the desired modifications (phosphodiester, this compound, 2'-O-Methyl). Resuspend the oligonucleotides in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Duplex Formation: Mix the modified oligonucleotide with its complementary RNA strand in equimolar amounts.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.
-
Melting Curve Analysis: Heat the duplex solution from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute). Record the absorbance at 260 nm as a function of temperature.
-
Tm Calculation: The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured. This is determined by finding the maximum of the first derivative of the melting curve.
Protocol 2: Nuclease Degradation Assay
-
**O
A Comparative Analysis of DNA Melting Temperatures: dTpdA vs. dTpdT Sequences
This guide provides a detailed comparison of the melting temperatures (Tm) of DNA sequences analogous to dTpdA and dTpdT, offering insights for researchers, scientists, and drug development professionals. Understanding the thermal stability of specific DNA sequences is crucial for various applications, including polymerase chain reaction (PCR), DNA sequencing, and the development of nucleic acid-based therapeutics.
Understanding DNA Melting Temperature (Tm)
The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA molecules dissociate into single strands.[1][2] This transition, known as denaturation, is influenced by several factors, primarily the base composition of the DNA sequence. Guanine-Cytosine (G-C) base pairs are held together by three hydrogen bonds, whereas Adenine-Thymine (A-T) base pairs are connected by only two.[2][3] Consequently, DNA sequences with a higher G-C content have a higher melting temperature and are more thermally stable.[2][3][4] Other factors that affect Tm include the length of the DNA molecule, the concentration of ions in the solution (salt concentration), and the presence of denaturing agents.[1][3][4]
Comparing the Thermal Stability of this compound and dTpdT Analogous Sequences
To objectively compare the melting temperatures, we will consider short DNA duplexes that contain the essence of this compound and dTpdT. For this compound, we will analyze a sequence containing an A-T pair. For dTpdT, a direct comparison is challenging as a T-T mismatch in a duplex would be highly unstable. A more meaningful comparison is to consider a poly(dT) sequence binding to a complementary poly(dA) strand versus a hypothetical scenario or a sequence with different pairing properties.
Based on the foundational principle of base pairing, a duplex containing A-T pairs (analogous to this compound) will be significantly more stable and thus have a higher melting temperature than a sequence with T-T mismatches. The stability of the A-T pair comes from the two hydrogen bonds formed between adenine and thymine.
| Sequence Analogy | Base Pairing | Relative Thermal Stability | Expected Melting Temperature (Tm) |
| This compound | Adenine-Thymine (A-T) | Higher | Higher |
| dTpdT | Thymine-Thymine (T-T) Mismatch | Lower | Lower |
Experimental Determination of Melting Temperature
The melting temperature of a DNA sequence is typically determined experimentally using UV-Vis spectrophotometry.[5] As double-stranded DNA denatures, the absorbance of ultraviolet light at 260 nm increases. This phenomenon is known as the hyperchromic effect.[5] By monitoring the absorbance of a DNA solution as the temperature is gradually increased, a melting curve can be generated, from which the Tm can be determined.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the DNA duplex of interest in a buffered solution with a known salt concentration (e.g., 1x PBS). The DNA concentration should be sufficient to give a clear absorbance signal.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder. Set the wavelength to 260 nm.
-
Data Collection:
-
Place the DNA sample in the cuvette and allow it to equilibrate at a starting temperature well below the expected Tm.
-
Record the initial absorbance at 260 nm.
-
Gradually increase the temperature of the cuvette holder at a constant rate (e.g., 1°C per minute).
-
Record the absorbance at regular temperature intervals until the temperature is well above the expected Tm and the absorbance has plateaued.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to obtain the DNA melting curve.
-
The melting temperature (Tm) is the temperature at which the increase in absorbance is half-maximal. This can be determined by finding the peak of the first derivative of the melting curve.[6]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of DNA melting temperature.
Caption: Experimental workflow for determining DNA melting temperature.
References
A Researcher's Guide to the Quantitative Analysis of dTpdA Adducts in DNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantitative analysis of 2'-deoxythymidinyl-N6-(2'-deoxyadenosyl) (dTpdA) adducts in DNA samples. These adducts, often induced by UV radiation and certain chemical agents, represent a significant form of DNA damage implicated in mutagenesis and carcinogenesis. Understanding the strengths and limitations of different analytical platforms is crucial for accurate risk assessment and the development of effective therapeutic strategies.
This document offers an objective comparison of three leading techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ³²P-Postlabeling Assay, and Enzyme-Linked Immunosorbent Assay (ELISA). The guide includes a summary of quantitative performance data, detailed experimental protocols, and visualizations of experimental workflows and a relevant biological pathway to aid in methodological selection and implementation.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound adducts depends on several factors, including the required sensitivity, specificity, sample amount, and throughput. The following table summarizes the key performance characteristics of LC-MS/MS, ³²P-Postlabeling, and ELISA for the analysis of DNA adducts. It is important to note that while the principles are directly applicable, the specific performance data presented here are based on studies of various DNA adducts, including structurally similar pyrimidine dimers, due to the limited availability of direct comparative data for this compound adducts.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | ³²P-Postlabeling Assay | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation of digested DNA adducts by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation. | Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P, and separation by chromatography (TLC or HPLC). | Use of specific antibodies to detect and quantify the this compound adducts in a competitive or sandwich immunoassay format. |
| Specificity | High; provides structural information and can distinguish between isomeric adducts.[1][2][3] | Moderate to high; dependent on the chromatographic separation of adducts from normal nucleotides. | Variable; dependent on antibody cross-reactivity with other DNA lesions or normal DNA components.[4][5] |
| Sensitivity (LOD) | ~1 adduct in 10⁸ - 10⁹ nucleotides.[1] | ~1 adduct in 10⁹ - 10¹⁰ nucleotides.[6][7][8] | ~1 adduct in 10⁶ - 10⁷ nucleotides. |
| DNA Required | 10 - 100 µg | 1 - 10 µg[6][7][8] | 1 - 10 µg |
| Quantitative Range | Wide linear dynamic range. | Can be non-linear and requires careful calibration. | Generally has a narrower linear range compared to LC-MS/MS. |
| Throughput | Moderate; amenable to automation. | Low; labor-intensive and time-consuming.[9] | High; well-suited for screening large numbers of samples. |
| Cost (Instrument) | High | Moderate | Low |
| Cost (Per Sample) | Moderate | High (due to radioisotopes and labor) | Low |
| Advantages | High specificity, structural confirmation, multiplexing capabilities.[1][2][3] | Extremely high sensitivity, does not require adduct-specific standards for detection.[6][7][8] | High throughput, cost-effective, relatively simple procedure. |
| Disadvantages | High initial instrument cost, potential for matrix effects. | Use of radioactivity, labor-intensive, potential for incomplete digestion or labeling.[9] | Potential for cross-reactivity, requires specific antibodies, may not provide structural information.[4][5] |
Experimental Protocols
Detailed methodologies for the three primary techniques are provided below. These protocols are generalized and may require optimization based on the specific experimental conditions and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines the general steps for the quantitative analysis of this compound adducts using LC-MS/MS.
-
DNA Isolation and Purification:
-
Isolate genomic DNA from the samples of interest using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
Treat the DNA with RNase A and proteinase K to remove RNA and protein contamination.
-
Assess the purity and concentration of the DNA using UV spectrophotometry (A260/A280 ratio).
-
-
DNA Digestion:
-
Digest 10-50 µg of DNA to individual nucleosides using a cocktail of enzymes. A typical digestion mixture includes DNase I, nuclease P1, and alkaline phosphatase.
-
The digestion is typically carried out overnight at 37°C.
-
Following digestion, precipitate the proteins by adding cold ethanol and centrifuge to collect the supernatant containing the nucleosides.
-
-
Solid-Phase Extraction (SPE) for Adduct Enrichment (Optional):
-
To improve sensitivity, the digested sample can be passed through an SPE cartridge (e.g., C18) to enrich for the more hydrophobic this compound adducts and remove the more polar unmodified nucleosides.
-
Elute the enriched adducts with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a mobile phase-compatible solvent.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.
-
Use a gradient elution with solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Set the mass spectrometer to operate in positive ion mode with electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for the this compound adduct and an internal standard (e.g., a stable isotope-labeled this compound).
-
-
Quantification:
-
Generate a standard curve using known concentrations of a this compound adduct standard.
-
Quantify the amount of this compound adduct in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Express the results as the number of adducts per 10⁶ or 10⁷ normal nucleotides.
-
³²P-Postlabeling Assay Protocol
This protocol describes the general procedure for the sensitive detection of DNA adducts using the ³²P-postlabeling technique.
-
DNA Isolation and Digestion:
-
Isolate and purify DNA as described in the LC-MS/MS protocol.
-
Digest 1-10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Treat the digested DNA with nuclease P1 to dephosphorylate the normal 3'-mononucleotides, leaving the bulky adducts intact. This step enhances the sensitivity of the assay.[10]
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and other reaction components using either multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or high-performance liquid chromatography (HPLC) with a radioactivity detector.[9]
-
-
Detection and Quantification:
-
For TLC, visualize the adduct spots by autoradiography.
-
Excise the radioactive spots and quantify the amount of radioactivity using liquid scintillation counting.
-
Calculate the relative adduct labeling (RAL) value, which represents the ratio of radioactivity in the adduct spots to the total radioactivity of all nucleotides in the sample.
-
The detection limit for this assay can be as low as 1 adduct in 10¹⁰ nucleotides.[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol provides a general outline for a competitive ELISA to quantify this compound adducts. This method requires a specific primary antibody against the this compound adduct.
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with a known amount of a this compound-conjugated protein (e.g., this compound-BSA) or with the DNA sample itself.
-
Incubate the plate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound material.
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
-
Competitive Binding:
-
Prepare standards with known concentrations of the free this compound adduct and the DNA samples for analysis.
-
Add the standards or samples to the wells, followed by the addition of a limited amount of the primary antibody against the this compound adduct.
-
Incubate for 1-2 hours at room temperature to allow for competition between the free adduct in the sample/standard and the coated adduct for binding to the antibody.
-
-
Secondary Antibody and Detection:
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.
-
-
Measurement and Quantification:
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards. The signal will be inversely proportional to the amount of adduct in the sample.
-
Determine the concentration of the this compound adduct in the samples from the standard curve.
-
Mandatory Visualization
The following diagrams, created using the Graphviz DOT language, illustrate the experimental workflows and a key biological pathway relevant to the analysis of this compound adducts.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Review: immunoassays in DNA damage and instability detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Fidelity of DNA Polymerases on Alternating dTpdA Templates: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the fidelity of various DNA polymerases when replicating challenging alternating dinucleotide repeat sequences, specifically focusing on dTpdA templates. Understanding polymerase fidelity on such repetitive sequences is critical for researchers in molecular biology, genetics, and drug development, as these regions are prone to mutations that can lead to genetic instability and disease. This document summarizes quantitative data on polymerase error rates, details experimental protocols for fidelity assessment, and provides visual representations of key mechanisms and workflows.
Introduction to DNA Polymerase Fidelity on Repetitive Sequences
DNA polymerases, the enzymes responsible for DNA replication and repair, exhibit varying degrees of accuracy, a property known as fidelity. High-fidelity polymerases possess proofreading capabilities that allow them to correct errors during synthesis. However, certain DNA sequences, particularly repetitive ones like the alternating purine-pyrimidine sequence of (dT-dA)n, present a significant challenge to even the most accurate polymerases. These sequences are known to be hotspots for mutations, primarily due to a phenomenon called polymerase slippage, which can lead to insertions or deletions (indels) of the repeating unit. The stability of microsatellite sequences, such as (dT-dA)n, is crucial, and instability in these regions has been linked to various human diseases.
Comparative Analysis of DNA Polymerase Fidelity
The fidelity of a DNA polymerase on a given template is typically quantified by its error rate—the frequency of incorrect nucleotide incorporation. On repetitive templates like this compound, the predominant errors are frameshift mutations (insertions and deletions) rather than base substitutions.
A study on the in vitro fidelity of yeast DNA polymerase δ (Pol δ) and polymerase ε (Pol ε) on (GT)10 and (CA)10 microsatellite sequences, which are structurally analogous to (dT-dA)10, revealed significantly higher mutation frequencies within these repetitive regions compared to non-repetitive coding sequences. Both polymerases predominantly generated single-unit deletions, with approximately 20% of the errors being deletions of two or more repeat units. Notably, the proofreading exonuclease activity of these polymerases had a relatively modest effect on reducing unit-based indel errors within the microsatellites, suggesting that slippage events can be difficult to correct.
While specific data for commercially available thermostable DNA polymerases on this compound templates is limited in the reviewed literature, their general fidelity characteristics provide an indication of their likely performance. High-fidelity enzymes like Pfu and KOD DNA polymerases, which possess 3'-5' exonuclease activity, are expected to have lower error rates on these templates compared to non-proofreading polymerases like Taq DNA polymerase.
Table 1: Comparative Error Frequencies of Yeast DNA Polymerases on Dinucleotide Repeat Templates
| DNA Polymerase | Template | Mutant Frequency in Microsatellite (x 10⁻⁵) | Predominant Error Type | Reference |
| Yeast Pol δ (Wild-Type) | (GT)₁₀ / (CA)₁₀ | 4 - 30 | Single-unit deletions | |
| Yeast Pol ε (Wild-Type) | (GT)₁₀ / (CA)₁₀ | 4 - 30 | Single-unit deletions |
Note: The mutant frequency represents a range observed across the two complementary templates.
Experimental Protocols for Assessing Polymerase Fidelity
The following outlines a typical experimental workflow for measuring DNA polymerase fidelity on a this compound template, adapted from established methodologies for studying microsatellite instability.
1. Template-Primer Design and Preparation:
-
A single-stranded DNA template is synthesized containing the (dT-dA)n repeat sequence flanked by unique sequences.
-
A complementary primer is designed to anneal to the 3' flanking region, leaving the (dT-dA)n sequence as a single-stranded gap to be filled by the DNA polymerase.
**2. In Vitro DNA Synthesis Reaction
A Comparative Guide to the Detection of dTpdA: A Novel UPLC-MS/MS Method vs. Traditional ³²P-Postlabeling
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of DNA adducts is paramount in toxicology, pharmacology, and cancer research. The formation of 2'-deoxy-N6-((E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl)adenosine (dTpdA), a DNA adduct formed by the covalent binding of the active metabolite of the anti-cancer agent Combretastatin A-4, serves as a critical biomarker for drug efficacy and genotoxicity studies. This guide provides a detailed comparison of a novel, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for this compound detection with the traditional ³²P-postlabeling assay.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the novel UPLC-MS/MS method and the conventional ³²P-postlabeling assay for the detection of this compound.
| Parameter | Novel UPLC-MS/MS Method | ³²P-Postlabeling Assay |
| Limit of Detection (LOD) | 0.005 µg/L | 1 adduct in 10⁸-10¹⁰ nucleotides |
| Limit of Quantification (LOQ) | 0.01 µg/L | Not directly applicable; relative quantification |
| Dynamic Range | 0.01 - 100 µg/L | Limited, non-linear |
| Precision (RSD) | < 15% | 20-40% |
| Accuracy (Recovery) | 90-110% | Semi-quantitative |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting adducts) |
| Sample Throughput | High (minutes per sample) | Low (days per batch) |
| Use of Radioactivity | No | Yes (³²P) |
Experimental Methodologies
Novel UPLC-MS/MS Method for this compound Detection
This method offers rapid and specific quantification of this compound from biological matrices.
1. Sample Preparation:
-
DNA Extraction: Genomic DNA is isolated from cells or tissues using standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
Enzymatic Hydrolysis: 50 µg of DNA is enzymatically digested to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase at 37°C for 24 hours.
-
Solid-Phase Extraction (SPE): The digested sample is loaded onto a C18 SPE cartridge. The cartridge is washed with 5% methanol in water to remove hydrophilic impurities. The this compound adduct and other nucleosides are eluted with 90% methanol.
-
Solvent Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in 100 µL of 10% acetonitrile in water for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation: The separation is performed on a UPLC system equipped with a C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). A gradient elution is employed with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific parent-to-daughter ion transitions for this compound and an internal standard.
Traditional ³²P-Postlabeling Assay
This assay is a highly sensitive method for the detection of a wide range of DNA adducts.
1. DNA Digestion and Adduct Enrichment:
-
DNA Digestion: 5-10 µg of DNA is digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): For increased sensitivity, adducts can be enriched by butanol extraction.
2. ³²P-Labeling:
-
The digested DNA is incubated with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.
3. Chromatographic Separation:
-
Thin-Layer Chromatography (TLC): The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography on polyethyleneimine (PEI)-cellulose plates using a series of salt buffers of increasing concentration and pH.
4. Detection and Quantification:
-
Autoradiography: The TLC plates are exposed to a phosphor screen or X-ray film to visualize the radiolabeled adduct spots.
-
Quantification: The radioactive spots are excised from the TLC plate, and the amount of radioactivity is determined by scintillation counting. The level of adducts is expressed as a relative adduct labeling (RAL) value.
Visualizing the Methodologies
Caption: Workflow for the novel UPLC-MS/MS method for this compound detection.
Caption: Workflow for the traditional ³²P-postlabeling assay.
Conclusion
The novel UPLC-MS/MS method presents a significant advancement in the detection of this compound, offering superior specificity, quantitative accuracy, and sample throughput compared to the traditional ³²P-postlabeling assay. While the ³²P-postlabeling method remains a highly sensitive tool for the discovery of unknown DNA adducts, the UPLC-MS/MS approach is ideally suited for targeted, high-throughput analysis in preclinical and clinical studies where precise quantification of this compound is essential for evaluating drug efficacy and safety. The choice of method will ultimately depend on the specific research question, available resources, and the need for quantitative versus qualitative data.
Unveiling the Structural Nuances of dTpdA and Its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle yet significant structural impacts of nucleotide modifications is paramount. The dinucleotide thymidylyl-(3'→5')-2'-deoxyadenosine (dTpdA) and its analogs are fundamental building blocks in the design of therapeutic oligonucleotides. Modifications to the sugar moiety, the phosphate backbone, or the nucleobase can profoundly influence the local conformation, hybridization properties, and nuclease resistance of DNA. This guide provides a comparative analysis of the structural impact of key this compound analogs, supported by experimental data, to aid in the rational design of novel nucleic acid-based therapeutics.
Conformational Landscape of Unmodified Deoxydinucleotides
The conformational flexibility of the deoxyribose sugar ring and the rotation around the six backbone torsion angles are the primary determinants of the three-dimensional structure of DNA. The sugar can adopt various puckered conformations, which are broadly classified into two major families: North (C3'-endo) and South (C2'-endo). In canonical B-form DNA, the deoxyribose sugars predominantly adopt a South-type pucker.
Proton NMR studies on the closely related deoxydinucleotide diphosphate dApdApdA have provided valuable insights into the conformational equilibrium of unmodified deoxydinucleotides in solution. These studies reveal a dynamic equilibrium between different sugar pucker combinations along the dinucleotide.
Table 1: Conformational Population of dApdApdA in Solution
| Conformer (Sugar Pucker) | Population (%) |
| South-South (S-S) | 70 |
| South-North (S-N) | 30 |
Data extrapolated from NMR and circular dichroism studies.
The backbone torsion angles of the fully stacked B-DNA-like single helix in solution have also been determined, providing a baseline for comparison with modified analogs.
Table 2: Backbone Torsion Angles for Stacked B-DNA-like dApdApdA
| Torsion Angle | Value (degrees) |
| β (beta) | 187 |
| γ (gamma) | 50 |
| δ (delta) | 138 |
| ε (epsilon) | 186 |
Impact of Key Modifications on Dinucleotide Structure
The introduction of chemical modifications to the this compound motif can significantly alter its conformational preferences and, consequently, the properties of the resulting oligonucleotide. Here, we compare the structural impact of three widely used modifications: 2'-O-methylation, 2'-fluorination, and phosphorothioate substitution.
2'-O-Methyl (2'-OMe) Modification
The addition of a methyl group at the 2'-position of the deoxyribose sugar is a common modification used to enhance nuclease resistance and binding affinity to RNA targets. This modification sterically disfavors the C2'-endo (South) conformation, shifting the equilibrium towards the C3'-endo (North) pucker, which is characteristic of A-form RNA helices. This conformational bias can pre-organize the sugar into a conformation favorable for binding to RNA.
2'-Fluoro (2'-F) Modification
Replacing the 2'-hydroxyl group with a fluorine atom also influences the sugar pucker equilibrium. The high electronegativity of the fluorine atom favors the C3'-endo (North) conformation. This modification has been shown to increase the thermal stability of DNA:RNA duplexes. Circular dichroism studies on 2'-F-modified oligonucleotides indicate that they adopt a conformation that is intermediate between A-form and B-form DNA.
Phosph
A Comparative Guide to the Quantification of deoxythymidine-3',5'-bisphosphate (dTpdA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification of deoxythymidine-3',5'-bisphosphate (dTpdA), a molecule of growing interest due to its role as a selective inhibitor of the Staphylococcal nuclease and Tudor domain containing 1 (SND1) protein, an emerging therapeutic target in oncology. The objective of this document is to furnish researchers and drug development professionals with the necessary information to select and implement a suitable quantification method for this compound in various experimental settings.
Comparison of a nalytical Methods for this compound Quantification
The selection of an appropriate quantification method for this compound is contingent on several factors, including the required sensitivity, sample matrix, throughput, and available instrumentation. While specific cross-validated studies for this compound are not widely published, this guide draws upon established methodologies for similar small molecules and nucleotides. The three principal methods considered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Immunoassays.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Capillary Electrophoresis (CE) | Immunoassay (e.g., ELISA) |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation for specific identification and quantification. | Separation of charged molecules in a capillary based on their electrophoretic mobility under an applied electric field. | Highly specific antigen-antibody binding. Typically involves competition between labeled and unlabeled this compound for a limited number of antibody binding sites. |
| Sensitivity (LOQ) | High (pg/mL to low ng/mL range) | Moderate (low to mid ng/mL range) | High to Very High (pg/mL to fg/mL), antibody-dependent |
| Throughput | Moderate to High | High | Very High |
| Sample Requirement | Low (µL range) | Very Low (nL range) | Low (µL range) |
| Specificity | Very High (based on retention time and mass-to-charge ratio of precursor and product ions) | Moderate (relies on migration time, can be affected by matrix) | Very High (dependent on the specificity of the monoclonal or polyclonal antibody) |
| Pros | High specificity and sensitivity; can multiplex with other analytes; well-established for small molecule quantification. | High separation efficiency; low sample and reagent consumption; automated systems available. | Extremely high sensitivity and throughput; cost-effective for large sample numbers once developed. |
| Cons | High initial instrument cost; potential for matrix effects; requires skilled operators. | Lower sensitivity compared to LC-MS/MS; potential for capillary clogging; reproducibility can be challenging. | Requires a specific antibody for this compound which may not be commercially available and requires significant development time and cost. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantification of this compound in a cellular lysate matrix. Optimization of specific parameters will be required.
1. Sample Preparation (Protein Precipitation & Extraction): a. To 100 µL of cell lysate, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC Separation: a. Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm). b. **Mobile Phase A
A Comparative Guide to the Functional Performance of Chemically Modified Aptamers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of chemically modified aptamers against their unmodified counterparts. It delves into key performance metrics, supported by experimental data, to inform the selection and design of aptamers for therapeutic and diagnostic applications.
While the specific modification "dTpdA" was not found to be prominently documented in publicly available scientific literature, a vast landscape of other chemical modifications exists to enhance aptamer functionality. This guide focuses on these well-established modifications, offering a comparative analysis of their impact on binding affinity, nuclease resistance, and overall performance.
Enhanced Performance Through Chemical Modification: A Quantitative Look
Chemical modifications are employed to overcome the inherent limitations of natural nucleic acid aptamers, such as susceptibility to nuclease degradation and limited chemical diversity for target binding. These modifications can be broadly categorized into alterations of the sugar moiety, the phosphodiester backbone, and the nucleobases. The following tables summarize the quantitative improvements observed with various modifications.
Table 1: Comparative Binding Affinity of Modified vs. Unmodified Aptamers
| Target | Aptamer Type | Modification | K_d (Modified) | K_d (Unmodified) | Fold Improvement | Reference |
| Human Neutrophil Elastase | RNA | 2'-NH₂-pyrimidine | 7-30 nM | >1 µM | >33 | |
| Basic Fibroblast Growth Factor (bFGF) | RNA | 2'-NH₂-pyrimidine | 0.35 nM | - | - | |
| Human Complement C5 | RNA | 2'-F-pyrimidine | 2-5 nM | 20-40 nM | ~4-20 | |
| SARS-CoV-2 S1 Protein | TNA | Threose Nucleic Acid | 3.1 ± 1.0 nM | 34 ± 11 nM | ~11 | |
| HIV Reverse Transcriptase | TNA | Threose Nucleic Acid | 0.4-4.0 nM | - | - | |
| Avidin | DNA | 2'-amino LNA & LNA | - | - | 8.5 | |
| Thrombin | DNA | 2'F-ANA | - | - | >100 | |
| Adipocytes | DNA | Phosphorothioate (PS) & PEG | Higher Affinity | Lower Affinity | - |
K_d (dissociation constant) is a measure of binding affinity; a lower K_d indicates stronger binding.
Table 2: Enhanced Nuclease Resistance of Modified Aptamers
| Aptamer Type | Modification | Stability in Serum | Unmodified Stability | Reference |
| RNA | 2'-NH₂-pyrimidine | Half-life: 20h (serum), 9h (urine) | Degraded in <8 min (serum), <5 min (urine) | |
| RNA | 2'-NH₂-pyrimidine | Half-life: 16h | Degraded in 5 min | |
| DNA | 3'-inverted thymidine | Intact up to 72h (5% FBS) | - | |
| DNA | 3'-biotin | More stable than unmodified | - |
Experimental Protocols: A Closer Look at the Methodology
The generation and characterization of modified aptamers involve a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments cited in the comparative data.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for Modified Aptamers
The SELEX process is the cornerstone of aptamer discovery. When selecting for modified aptamers, the process is adapted to include modified nucleotides in the initial library and during amplification steps.
1. Initial Library Preparation: A large, random library of oligonucleotides (DNA or RNA) is synthesized. For modified aptamers, this library is synthesized using modified nucleoside triphosphates (e.g., 2'-F-UTP, 2'-NH₂-CTP).
2. Binding/Incubation: The oligonucleotide library is incubated with the target molecule (e-g., a protein immobilized on magnetic beads or nitrocellulose filters).
3. Partitioning: Non-binding oligonucleotides are washed away, while the oligonucleotides that have bound to the target are retained.
4. Elution: The bound oligonucleotides are eluted from the target, often by changing the buffer conditions or by denaturation.
5. Amplification: The eluted oligonucleotides are amplified by PCR (for DNA aptamers) or by RT-PCR followed by in vitro transcription (for RNA aptamers). This amplification step is performed in the presence of the modified nucleotides to ensure the resulting pool of oligonucleotides remains modified.
6. Iterative Rounds: The amplified pool of enriched, modified oligonucleotides is used as the input for the next round of selection. This process is typically repeated for 5-15 rounds to isolate high-affinity aptamers.
7. Sequencing and Characterization: After several rounds of enrichment, the pool of selected aptamers is cloned and sequenced to identify individual aptamer candidates. These candidates are then synthesized and characterized for their binding affinity and other functional properties.
Binding Affinity Assays
To quantify the binding affinity of aptamers to their targets, several biophysical techniques are employed.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure biomolecular interactions in real-time.
-
Principle: The target molecule is immobilized on a sensor chip with a thin gold film. A solution containing the aptamer is flowed over the surface. The binding of the aptamer to the target causes a change in the refractive index at the sensor surface, which is detected as a change in the angle of reflected light.
-
Data Analysis: By measuring the change in the SPR signal at different aptamer concentrations, the association (k_on) and dissociation (k_off) rate constants can be determined. The dissociation constant (K_d) is then calculated as k_off / k_on.
Bio-Layer Interferometry (BLI): BLI is another optical biosensing technique for monitoring biomolecular interactions.
-
Principle: A biosensor tip is coated with the target molecule. When the tip is dipped into a solution containing the aptamer, binding events cause a change in the thickness of the biological layer on the tip. This change is measured as a shift in the interference pattern of white light reflected from the tip's surface.
-
Data Analysis: Similar to SPR, BLI provides real-time binding data, allowing for the calculation of k_on, k_off, and K_d.
Visualizing the Workflow and Application
Diagrams are provided below to illustrate the experimental workflow for generating modified aptamers and a conceptual signaling pathway for an aptamer-based therapeutic.
Safety Operating Guide
Essential Procedures for the Safe Disposal of dTpdA
Researchers and laboratory personnel must adhere to strict protocols for the disposal of chemical waste to ensure personal safety and environmental protection. The following guide provides a comprehensive overview of the proper disposal procedures for dTpdA, emphasizing safe handling practices and regulatory compliance.
Pre-Disposal Safety and Hazard Identification
Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS contains vital information regarding the substance's properties, hazards, and the necessary precautions for handling.
Key Hazard Information (Hypothetical Data for this compound):
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity (Oral) | Harmful if swallowed. |
|
| Skin Corrosion/Irritation | Causes skin irritation. |
|
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
|
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects. |
|
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound waste to minimize exposure risk.
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Footwear: Closed-toe shoes are mandatory.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Dedicated Waste Container: Use a clearly labeled, leak-proof container specifically for this compound waste. The container should be compatible with the chemical properties of this compound.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard pictograms.
-
Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials such as paper towels.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill. The collected waste and contaminated absorbent materials must be placed in the designated hazardous waste container.
-
Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) department.
Final Disposal
The disposal of hazardous waste is regulated by local, state, and federal agencies.[1]
-
Licensed Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] Your institution's EHS department will have established procedures and contracts for this service.
-
Documentation: Ensure all required waste disposal documentation, such as a hazardous waste manifest, is completed accurately.[3] This document tracks the waste from your facility to its final disposal site.[2]
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet for this compound and your institution's established safety and disposal protocols before handling or disposing of this chemical. Failure to comply with proper disposal procedures can result in significant fines and legal consequences.[1]
References
Safeguarding Your Research: A Guide to Handling dTpdA (thymidine 3',5'-diphosphate)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical guidance for the handling and disposal of dTpdA (thymidine 3',5'-diphosphate), a nucleotide vital to cellular metabolism and a key component in various research applications. Adherence to these procedures is critical for ensuring personnel safety and maintaining a contamination-free research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The following Personal Protective Equipment (PPE) is mandatory when handling this compound in a laboratory setting. This selection is based on a risk assessment that considers the potential hazards of the compound and the nature of the experimental procedures.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Powder-free, disposable | To prevent skin contact with this compound. |
| Eye Protection | Safety Goggles | Chemical splash-proof | To protect eyes from accidental splashes of solutions containing this compound. |
| Body Protection | Laboratory Coat | Full-length, buttoned | To protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Dust Mask | When handling powder | To prevent inhalation of fine particles of this compound. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe laboratory operations.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential exposure to others.
| Waste Type | Disposal Procedure |
| Liquid Waste | Solutions containing this compound should be collected in a designated, labeled waste container. Depending on local regulations, this may be treated as chemical waste. For biologically contaminated solutions, decontamination with a suitable disinfectant (e.g., 10% bleach solution for at least 30 minutes) or by autoclaving is required before disposal. Never pour untreated solutions down the drain. |
| Solid Waste | Contaminated solid waste, such as pipette tips, tubes, and gloves, should be placed in a designated biohazard or chemical waste bag. This waste should then be collected and disposed of by the institution's hazardous waste management service. |
| Empty Containers | Empty this compound containers should be thoroughly rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste. Once cleaned, the container can be disposed of in the regular trash, with the label defaced. |
By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their work, contributing to the advancement of science while prioritizing the well-being of themselves and their colleagues. This guide serves as a foundational resource; always consult your institution's specific safety guidelines and the most current Safety Data Sheets for any chemicals used in your procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
